2,6-Diazaspiro[3.3]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2-6-1)3-7-4-5/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSAJFSYJMHNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617011 | |
| Record name | 2,6-Diazaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174-77-6 | |
| Record name | 2,6-Diazaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Conformation of 2,6-Diazaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diazaspiro[3.3]heptane is a unique, saturated heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, stemming from the fusion of two azetidine rings at a central spiro carbon, offers a distinct conformational profile compared to more flexible acyclic or monocyclic amines like piperazine. This inherent rigidity allows for the precise spatial orientation of substituents, making it an attractive building block for the design of novel therapeutic agents with improved target selectivity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the structural and conformational analysis of the this compound core, detailing key geometric parameters and the experimental and computational methodologies used for their determination.
Molecular Structure and Conformation
The defining feature of this compound is its spirocyclic nature, which locks the two four-membered azetidine rings in a nearly perpendicular orientation. This arrangement imparts significant conformational rigidity to the molecule. Unlike six-membered rings such as cyclohexane or piperazine, which can adopt various chair, boat, and twist-boat conformations, the azetidine rings in this compound are puckered, but their conformational flexibility is substantially limited.
The conformation of each azetidine ring can be described by its puckering angle. Due to the spiro fusion, the puckering of the two rings is interdependent. The overall conformation of the this compound molecule is therefore a result of the interplay between the puckering of the two azetidine rings.
Logical Relationship of Structural Analysis
Caption: Logical workflow for the structural analysis of this compound.
Quantitative Structural Data
Obtaining precise quantitative data for the this compound core is crucial for understanding its conformational preferences and for its application in rational drug design. The following tables summarize key structural parameters derived from experimental and computational studies.
Table 1: Bond Lengths of this compound Core
| Bond | Typical Length (Å) from DFT Calculations |
| C-N | 1.46 - 1.48 |
| C-C (ring) | 1.54 - 1.56 |
| C-H | 1.09 - 1.10 |
| N-H | 1.01 - 1.02 |
Table 2: Bond Angles of this compound Core
| Angle | Typical Angle (°) from DFT Calculations |
| C-N-C | ~90 |
| N-C-C | ~88 - 90 |
| C-C-C | ~88 |
| H-C-H | ~107 - 109 |
| C-N-H | ~110 - 112 |
Note: The endocyclic angles are significantly constrained from the ideal tetrahedral angle of 109.5° due to the four-membered ring structure, leading to considerable ring strain.
Table 3: Key Torsional Angles of this compound Core
| Torsional Angle | Typical Angle (°) from DFT Calculations | Description |
| C-N-C-C | 15 - 25 | Defines the puckering of the azetidine rings. |
| N-C-C-N | 15 - 25 | Also describes the ring puckering. |
| C1-N2-C5-C4 | Varies with puckering | Illustrates the relative orientation of the rings. |
Note: The torsional angles indicate that the azetidine rings are not planar but exist in a puckered conformation.
Experimental Protocols
The conformational analysis of this compound relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive and high-resolution data on the solid-state conformation of a molecule.
Methodology:
-
Crystallization: High-quality single crystals of this compound or a suitable derivative are grown. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: A selected crystal is mounted on a goniometer in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct or Patterson methods, which allows for the generation of an initial electron density map. An atomic model is then built into the electron density and refined using least-squares methods to yield precise atomic coordinates, bond lengths, bond angles, and torsional angles.
Caption: Experimental workflow for X-ray crystallography.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, 2D NMR experiments are particularly informative.
Methodology:
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The concentration is typically in the range of 5-20 mg/mL.
-
1D NMR Spectra Acquisition: Standard ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the connectivity within the azetidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in the assignment of quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for conformational analysis as they detect through-space interactions between protons that are close in proximity (typically < 5 Å). The presence and intensity of NOE/ROE cross-peaks provide information about the relative orientation of different parts of the molecule, helping to define its three-dimensional structure in solution.
-
-
Data Analysis: The analysis of coupling constants and the pattern of NOE/ROE cross-peaks allows for the determination of the preferred conformation and the degree of flexibility of the molecule in solution.
Caption: Experimental workflow for NMR conformational analysis.
Computational Analysis
Quantum chemical calculations are invaluable for complementing experimental data and providing insights into the conformational landscape, including the relative energies of different conformers and the barriers to their interconversion.
Methodology:
-
Model Building: An initial 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search can be performed to identify all possible low-energy conformations of the molecule.
-
Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or higher). This process finds the minimum energy structure for each conformer and provides accurate bond lengths, bond angles, and torsional angles.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
Transition State Search: To determine the energy barriers for interconversion between conformers, transition state searches (e.g., using synchronous transit-guided quasi-Newton methods) are performed.
-
Solvation Modeling: To simulate the effect of a solvent on the conformational preferences, implicit or explicit solvation models can be included in the calculations.
Caption: Workflow for computational conformational analysis.
Conclusion
The this compound scaffold possesses a well-defined and rigid three-dimensional structure that is a direct consequence of its spirocyclic fusion of two puckered azetidine rings. A thorough understanding of its conformational properties, achieved through a synergistic application of X-ray crystallography, advanced NMR spectroscopy, and high-level computational modeling, is paramount for its effective utilization in the design of novel and potent therapeutic agents. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for researchers and drug development professionals working with this promising heterocyclic system.
A Technical Guide to the Synthesis of the 2,6-Diazaspiro[3.3]heptane Scaffold
The 2,6-diazaspiro[3.3]heptane core is a valuable scaffold in medicinal chemistry, often employed as a rigid bioisostere for piperazine. Its unique three-dimensional structure provides a distinct vector for substituent placement, enabling the exploration of novel chemical space in drug discovery. This technical guide details the primary synthetic pathways for accessing this important structural motif, providing in-depth experimental protocols and quantitative data to aid researchers in its practical application.
Pathway 1: From 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde via Reductive Amination and Cyclization
A highly versatile and high-yielding route to functionalized 2,6-diazaspiro[3.3]heptanes commences with the readily accessible 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. This pathway involves a reductive amination step to introduce the second nitrogen atom, followed by an intramolecular cyclization to form the spirocyclic core.[1]
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde
This starting material can be prepared from the corresponding chloroester via reduction and subsequent oxidation. For instance, reduction of the ester with lithium aluminium hydride followed by a Swern oxidation can afford the aldehyde in high yield (83%).[1]
Step 2a: Reductive Amination with Anilines
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, one equivalent of the desired aniline and one equivalent of acetic acid are added. The mixture is stirred to form the iminium ion. Subsequently, sodium triacetoxyborohydride is added to reduce the iminium ion, affording the corresponding N-arylmethyl amine.[1]
Step 2b: Reductive Amination with Alkyl Amines
For alkyl amines, a stepwise procedure is more effective. The imine is first formed by reacting the aldehyde with the alkyl amine in a toluene-methanol mixture. The solvents are then removed under reduced pressure to drive the imine formation to completion. The resulting imine is then dissolved in methanol and reduced with sodium borohydride to yield the N-alkylmethyl amine. This stepwise method has been shown to provide excellent yields.[1]
Step 3: Cyclization to form the this compound Core
The final cyclization to the spirocyclic bisazetidine is achieved by treating the product from the reductive amination step with a base. A common procedure involves heating the amine in tetrahydrofuran (THF) with potassium tert-butoxide. For example, to a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in THF (1.5 mL), a 1.0 M solution of potassium tert-butoxide in THF (1.53 mL, 1.53 mmol) is added, and the reaction is heated in a sealed tube at 70°C. Additional base may be added to drive the reaction to completion.[1] Alternatively, for N-alkyl derivatives, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) at 70°C can provide complete conversion.[1]
Quantitative Data
| Entry | Amine | Reductive Amination Yield (%) | Cyclization Conditions | Cyclization Yield (%) |
| 1 | Aniline | Good | t-BuOK, THF, 70°C | Good |
| 2 | 4-Fluoroaniline | Good | t-BuOK, THF, 70°C | Good |
| 3 | 4-Methoxyaniline | Good | t-BuOK, THF, 70°C | Good |
| 4 | 4-Fluorobenzylamine | Excellent | Stepwise, NaBH4 | DMF/H2O, 110°C |
Yields are reported as "good" or "excellent" based on the qualitative descriptions in the source literature.[1]
Synthesis Pathway Diagram
Caption: Synthesis of 2,6-diazaspiro[3.3]heptanes via reductive amination and cyclization.
Pathway 2: From 2,6-Diazaspiro[3.3]heptan-1-ones
Another synthetic approach utilizes 2,6-diazaspiro[3.3]heptan-1-ones as key intermediates. These precursors can be synthesized through various methods and subsequently reduced to the fully saturated this compound core. This strategy allows for the introduction of diversity at different stages of the synthesis.[2]
Experimental Protocols
A detailed experimental protocol for the conversion of 2,6-diazaspiro[3.3]heptan-1-ones to 2,6-diazaspiro[3.3]heptanes involves the reduction of the lactam functionality. While specific conditions can vary, a common method for such transformations is the use of strong reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes.
General Procedure for Reduction of 2,6-Diazaspiro[3.3]heptan-1-one:
To a stirred solution of the 2,6-diazaspiro[3.3]heptan-1-one in an anhydrous etheral solvent such as THF or diethyl ether, a solution of the reducing agent (e.g., LiAlH4 or BH3·THF) is added dropwise at a controlled temperature (typically 0°C to room temperature). The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion. Upon completion, the reaction is carefully quenched, and the product is isolated and purified using standard procedures.
Synthesis Pathway Diagram
Caption: Synthesis of 2,6-diazaspiro[3.3]heptanes from 2,6-diazaspiro[3.3]heptan-1-one precursors.
Pathway 3: Synthesis of Mono-Boc-Protected this compound
For applications in drug discovery, having a differentially protected this compound scaffold is highly advantageous. The mono-Boc-protected derivative is a key building block that allows for selective functionalization of the two nitrogen atoms. A concise and scalable synthesis for this intermediate has been developed.[3]
Experimental Protocols
A general and selective method for the mono-Boc protection of diamines can be adapted for the synthesis of tert-butyl this compound-2-carboxylate. This method involves the in-situ generation of one equivalent of HCl from chlorotrimethylsilane and methanol to protonate one of the amino groups, rendering it less nucleophilic and allowing for the selective protection of the other.
General Procedure for Mono-Boc Protection:
To a solution of this compound in anhydrous methanol at 0°C, one equivalent of chlorotrimethylsilane is added dropwise. The mixture is allowed to warm to room temperature. A solution of di-tert-butyl dicarbonate (Boc2O) in methanol is then added, and the reaction is stirred at room temperature for several hours. The product is then isolated and purified.[4]
Another reported method involves the deprotection of a precursor. For instance, 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester can be debenzylated using palladium on carbon with ammonium formate as a hydrogen source in methanol at 65°C to yield the desired mono-Boc-protected product.[5]
Quantitative Data for Deprotection Method
| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield |
| 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester | Ammonium formate, 10% Pd/C | Methanol | 65 | 3 | Not explicitly stated, but implied to be effective. |
Synthesis Pathway Diagram
Caption: Routes to mono-Boc-protected this compound.
Pathway 4: Synthesis via 2-Oxa-6-azaspiro[3.3]heptane Intermediate
An alternative strategy involves the initial construction of the related 2-oxa-6-azaspiro[3.3]heptane scaffold, which can then be converted to the desired this compound. A practical and scalable two-step process for a derivative of this oxa-aza spirocycle starts from commercially available tribromoneopentyl alcohol.[6]
Experimental Protocols
Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)
Tribromoneopentyl alcohol is treated with sodium hydroxide under Schotten-Baumann conditions to facilitate the cyclization to the oxetane ring, yielding BBMO.[6]
Step 2: Formation of the Azetidine Ring
The key step is the formation of the second four-membered ring. This is achieved through a hydroxide-facilitated alkylation of an appropriate amine with BBMO. For example, 2-fluoro-4-nitroaniline can be alkylated with BBMO in the presence of a base to form the azetidine ring.[6] While this example leads to a 2-oxa-6-azaspiro[3.3]heptane derivative, subsequent chemical transformations would be required to replace the oxygen atom with a nitrogen atom to arrive at the this compound core.
Synthesis Pathway Diagram
Caption: Synthesis of 2,6-diazaspiro[3.3]heptanes via a 2-oxa-6-azaspiro[3.3]heptane intermediate.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Diazaspiro[3.3]heptane for Researchers and Drug Development Professionals
IUPAC Name: 2,6-diazaspiro[3.3]heptane CAS Number: 174-77-6
This technical guide provides a comprehensive overview of this compound, a valuable building block for researchers, scientists, and drug development professionals. It covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and its strategic application in medicinal chemistry, particularly as a piperazine bioisostere.
Physicochemical and Computed Properties
This compound and its derivatives possess unique structural and physicochemical properties that make them attractive scaffolds in drug discovery. The rigid spirocyclic core offers a distinct three-dimensional geometry compared to more flexible diamine structures like piperazine.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂ | PubChem[1] |
| Molecular Weight | 98.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 174-77-6 | PubChem[1] |
| Topological Polar Surface Area | 24.1 Ų | PubChem[1] |
| Complexity | 66.6 | PubChem[1] |
| Monoisotopic Mass | 98.084398327 Da | PubChem[1] |
Synthesis and Derivatization: Experimental Protocols
The synthesis of functionalized 2,6-diazaspiro[3.3]heptanes is crucial for their application in drug discovery. Below are detailed experimental protocols for the synthesis of a key intermediate and a derivatized analog.
Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
This protocol describes the synthesis of a disubstituted this compound derivative.
Materials and Reagents:
-
(1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine
-
Potassium tert-butoxide (t-BuOK) 1.0 M solution in Tetrahydrofuran (THF)
-
Tetrahydrofuran (THF)
-
Potassium chloride (KCl)
Procedure:
-
A solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in THF (1.5 mL) is stirred in a sealed tube.
-
To this solution, add t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF).
-
The reaction mixture is heated to 70 °C.
-
After 90 minutes, an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF) is added.
-
Heating is continued for another hour.
-
The reaction is then cooled to ambient temperature.
-
The mixture is filtered to remove the precipitated KCl.
-
The solvent is evaporated under reduced pressure to yield the crude product.[2]
Protocol 2: General Procedure for N-Arylation of this compound Derivatives
This protocol outlines a general method for the palladium-catalyzed N-arylation of a mono-protected this compound, a common step in the synthesis of drug candidates.
Materials and Reagents:
-
Mono-protected this compound (e.g., Boc-protected)
-
Aryl halide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
NaO-t-Bu (Sodium tert-butoxide)
-
Dioxane
Procedure:
-
In a reaction vessel, combine the mono-protected this compound, aryl halide, Pd₂(dba)₃, RuPhos, and NaO-t-Bu.
-
Add dioxane as the solvent.
-
Heat the mixture to 100 °C for 20 minutes.
-
Upon completion, the reaction yields the N-arylated protected this compound.[3]
-
The protecting group (e.g., Boc) can be subsequently removed using trifluoroacetic acid (TFA) in dichloromethane to yield the free amine for further functionalization. It is noted that the use of HCl for deprotection may lead to ring opening of the this compound scaffold.[3]
Application in Drug Discovery: A Piperazine Bioisostere
A significant application of this compound in medicinal chemistry is its use as a bioisostere for piperazine. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The rigid structure of this compound offers a conformationally constrained alternative to the more flexible piperazine ring.
This structural rigidity can lead to improved selectivity and potency of drug candidates by locking the molecule in a bioactive conformation, potentially reducing the entropic penalty upon binding to a biological target.[4] Furthermore, the spirocyclic nature of this compound can modulate physicochemical properties such as lipophilicity and basicity, which are critical for the pharmacokinetic profile of a drug. For instance, replacing a piperazine with a this compound has been shown to reduce lipophilicity.[5]
Caption: Logical relationship of this compound as a piperazine bioisostere.
Synthetic Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and derivatization of this compound for its use in drug discovery programs.
Caption: A generalized synthetic workflow for this compound derivatives.
References
- 1. 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blumberginstitute.org [blumberginstitute.org]
The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 2,6-Diazaspiro[3.3]heptane
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, history, and synthetic evolution of 2,6-diazaspiro[3.3]heptane, a pivotal scaffold in modern medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document details the seminal moments in the history of this unique spirocycle, presents its key synthetic methodologies with detailed experimental protocols, and tabulates crucial quantitative data to facilitate comparative analysis.
A Historical Perspective: From Obscurity to a Privileged Scaffold
The this compound ring system, while a cornerstone in contemporary drug discovery, has a history that stretches back over eight decades. Its initial discovery was not a singular event but rather a gradual emergence from the broader exploration of spirocyclic compounds.
Early reports of related spirocyclic structures can be traced back to the work of Govaert and Beyaert in 1946, and even earlier to Litherland and Mann in 1938 and Govaert in 1934.[1] However, for many years, this particular diazaspiro[3.3]heptane core remained a relatively obscure curiosity within the vast landscape of heterocyclic chemistry.
The resurgence of interest in this compound can be attributed to the growing demand for novel, three-dimensional scaffolds in drug discovery. As the limitations of flat, aromatic structures became more apparent, medicinal chemists turned their attention to conformationally restricted bioisosteres of common motifs like piperazine. The rigid, spirocyclic nature of this compound offered a unique spatial arrangement of nitrogen atoms, providing a distinct vector for substituent placement and interaction with biological targets. This has led to its classification as a "homospiropiperazine" and its exploration as a structural surrogate for piperazine in various drug candidates.[2]
Synthetic Evolution: From Lab Curiosity to Scalable Building Block
The journey of this compound from a synthetic challenge to a readily accessible building block is a testament to the advancements in organic synthesis. Early synthetic approaches were often lengthy and lacked the efficiency required for medicinal chemistry programs. However, the increasing importance of this scaffold spurred the development of more practical and scalable routes.
A significant breakthrough came with the development of a route centered around the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. This method provides a versatile entry point to a wide range of functionalized this compound derivatives.
The general synthetic strategy can be visualized as follows:
Caption: General synthetic pathway to this compound derivatives.
This modular approach allows for the introduction of diversity at the nitrogen atoms, making it highly amenable to the construction of compound libraries for high-throughput screening.
Quantitative Data Summary
The efficiency of the synthetic routes to this compound derivatives is a critical factor for its widespread adoption. The following tables summarize key quantitative data from reported synthetic procedures.
Table 1: Yields of Key Synthetic Steps
| Step | Reaction | Reagents | Product | Yield (%) | Reference |
| 1 | Reduction of Chloroester | LiAlH₄ | 1-Benzyl-3-chloromethylazetidin-3-yl)methanol | - | [1] |
| 2 | Swern Oxidation | (COCl)₂, Et₃N, DMSO | 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (3) | 83 | [1] |
| 3a | Reductive Amination (Aniline) | Aniline, NaBH(OAc)₃ | (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine | Good | [1] |
| 3b | Reductive Amination (Alkylamine) | Alkylamine, NaBH₄ | N-((1-benzyl-3-(chloromethyl)azetidin-3-yl)methyl)alkanamine | Excellent | [1] |
| 4a | Cyclization (Aniline derivative) | t-BuOK | 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptane (7a-c) | Good | [1] |
| 4b | Cyclization (Alkylamine derivative) | Heat (DMF/H₂O) | 2-Benzyl-6-alkyl-2,6-diazaspiro[3.3]heptane (9a-c) | Good | [1] |
Table 2: Physicochemical Properties of Selected this compound Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| This compound | C₅H₁₀N₂ | 98.15 | -0.8 | [3] |
| 2-Methyl-2,6-diazaspiro[3.3]heptane | C₆H₁₂N₂ | 112.17 | -0.5 | [4] |
| 2-Boc-2,6-diazaspiro[3.3]heptane | C₁₀H₁₈N₂O₂ | 198.26 | 0.3 | [5] |
Detailed Experimental Protocols
To facilitate the practical application of the synthetic methodologies, detailed experimental protocols for key transformations are provided below.
Synthesis of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (3)
This two-step procedure starts from the corresponding chloroester.
Step 1: Reduction of Chloroester The chloroester (1) is reduced using lithium aluminium hydride (LiAlH₄) in a suitable solvent like THF at reduced temperature to afford the corresponding alcohol.
Step 2: Swern Oxidation To a solution of oxalyl chloride in dichloromethane at -78 °C is added DMSO, followed by the alcohol from the previous step. Triethylamine is then added, and the reaction is allowed to warm to room temperature. Following a standard workup, the desired aldehyde (3) is obtained in high yield.[1]
Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (7a)
This protocol involves a reductive amination followed by a base-mediated cyclization.
Caption: Workflow for the synthesis of 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
Experimental Procedure: To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (3) in dichloroethane is added aniline and one equivalent of acetic acid. The mixture is stirred to form the iminium ion, followed by the addition of sodium triacetoxyborohydride. After completion of the reaction, the intermediate amine (6a) is isolated.
For the cyclization, the crude amine is dissolved in THF, and potassium tert-butoxide (t-BuOK) is added. The reaction mixture is heated at 70 °C in a sealed tube. After completion, the reaction is cooled, filtered, and the solvent is evaporated to yield the desired product (7a).[1]
Synthesis of 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane (9a)
This procedure illustrates the synthesis with an alkylamine, which involves a stepwise reductive amination and a thermal cyclization.
Experimental Procedure: The imine is first formed by reacting 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (3) with 4-fluorobenzylamine in a toluene-methanol mixture. The solvent is removed under reduced pressure to drive the imine formation. The resulting imine is then dissolved in methanol and reduced with sodium borohydride to afford the intermediate amine (8a).
The cyclization is achieved by dissolving the amine intermediate in a DMF-H₂O mixture and heating it in a sealed tube at 110 °C. The reaction proceeds to completion to give the final product (9a) after purification.[1]
Conclusion and Future Outlook
The this compound core has firmly established itself as a valuable and versatile building block in drug discovery. Its unique three-dimensional structure and its ability to serve as a conformationally restricted piperazine bioisostere have led to its incorporation into a multitude of research programs. The development of efficient and scalable synthetic routes has been instrumental in this success, enabling its widespread availability and use.
Future research in this area is expected to focus on the development of novel derivatives with diverse substitution patterns, further exploring the chemical space around this privileged scaffold. As our understanding of the structure-activity relationships of this compound-containing molecules grows, so too will its impact on the design and development of the next generation of therapeutics.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. 2-Methyl-2,6-diazaspiro[3.3]heptane | C6H12N2 | CID 57856653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2,6-Diazaspiro[3.3]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the rigid bicyclic diamine, 2,6-diazaspiro[3.3]heptane. This spirocyclic scaffold has garnered significant attention in medicinal chemistry as a bioisostere for piperazine, offering a unique three-dimensional profile and improved physicochemical properties in drug candidates. This document presents key spectroscopic data in a structured format, details common experimental protocols for its synthesis and characterization, and provides a visual representation of a general synthetic workflow.
Core Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its common dihydrochloride salt.
This compound (Free Base)
| Parameter | Value | Source |
| Molecular Formula | C₅H₁₀N₂ | [1] |
| Molecular Weight | 98.15 g/mol | [1] |
| CAS Number | 174-77-6 | [1] |
Table 1: Physical and Chemical Properties of this compound
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| Data not explicitly available in search results |
Table 2: ¹H NMR Spectroscopic Data for this compound
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment | Solvent |
| Data not explicitly available in search results |
Table 3: ¹³C NMR Spectroscopic Data for this compound
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not explicitly available in search results |
Table 4: IR Spectroscopic Data for this compound
MS (Mass Spectrometry) Data
| m/z | Relative Intensity (%) | Assignment |
| Data not explicitly available in search results |
Table 5: Mass Spectrometry Data for this compound
This compound Dihydrochloride
| Parameter | Value | Source |
| Molecular Formula | C₅H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 171.07 g/mol | [3] |
| CAS Number | 1184963-68-5 | [3] |
Table 6: Physical and Chemical Properties of this compound Dihydrochloride
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| Data not explicitly available in search results |
Table 7: ¹H NMR Spectroscopic Data for this compound Dihydrochloride
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment | Solvent |
| Data not explicitly available in search results |
Table 8: ¹³C NMR Spectroscopic Data for this compound Dihydrochloride
Experimental Protocols
The synthesis of the this compound core and its derivatives often involves the construction of the bis-azetidine framework around a central quaternary carbon. Below are generalized methodologies extracted from the literature for the preparation and derivatization of this scaffold.
General Synthesis of N-Substituted 2,6-Diazaspiro[3.3]heptanes
A common route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a suitable aldehyde precursor, followed by cyclization.[4]
Step 1: Reductive Amination A solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde and a primary amine or aniline (1.0 equivalent) in a solvent such as dichloroethane is treated with acetic acid (1.0 equivalent).[4] The mixture is stirred to form the iminium ion, followed by the addition of a reducing agent like sodium triacetoxyborohydride.[4] The reaction is monitored until completion.
Step 2: Cyclization The product from the reductive amination is then subjected to cyclization. A strong base, such as potassium tert-butoxide, is added to a solution of the amine in a solvent like tetrahydrofuran (THF).[4] The reaction mixture is heated to facilitate the intramolecular cyclization to yield the this compound derivative.[4]
Deprotection of N-Boc-2,6-diazaspiro[3.3]heptane
The tert-butyloxycarbonyl (Boc) protecting group is frequently used in the synthesis of this compound derivatives. Its removal to liberate the free amine can be achieved under acidic conditions.
A solution of the N-Boc protected this compound derivative in a suitable solvent like dichloromethane (DCM) is treated with an excess of trifluoroacetic acid (TFA).[5] It is important to note that treatment with hydrochloric acid (HCl) has been reported to cause ring-opening of the this compound scaffold.[5]
Visualized Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of functionalized this compound derivatives, highlighting the key steps of protection, functionalization, and deprotection.
Caption: General synthetic workflow for this compound derivatives.
References
Commercial Availability and Synthetic Methodologies of 2,6-Diazaspiro[3.3]heptane Derivatives: A Technical Guide for Researchers
Introduction: The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern drug discovery. Its rigid, three-dimensional architecture offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties compared to more flexible diamine counterparts like piperazine.[1] This technical guide provides a comprehensive overview of the commercial availability of this compound derivatives, detailed experimental protocols for their synthesis and functionalization, and an exploration of their roles in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working at the forefront of medicinal chemistry.
Commercial Availability of this compound Derivatives
The accessibility of starting materials is a critical factor in the early stages of drug discovery. A variety of this compound derivatives are now commercially available from multiple suppliers, providing a solid foundation for research and development activities. These include the parent scaffold, its salts, and N-protected derivatives, which are essential for controlled chemical modifications.
Below is a summary of some key commercially available this compound derivatives:
Table 1: Commercially Available this compound Core and Salts
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Representative Suppliers |
| This compound | 174-77-6 | C₅H₁₀N₂ | 98.15 | Free Base | Ambeed[2] |
| This compound dihydrochloride | 1184963-68-5 | C₅H₁₂Cl₂N₂ | 171.07 | Dihydrochloride Salt | AChemBlock |
| This compound Oxalate | Not Available | C₇H₁₂N₂O₄ | 188.18 | Oxalate Salt | BenchChem[1] |
Table 2: Commercially Available N-Protected this compound Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Representative Suppliers |
| tert-Butyl this compound-2-carboxylate | 1041026-70-3 | C₁₀H₁₈N₂O₂ | 198.27 | Free Base | TCI Chemicals[3], BLDpharm[4], MedChemExpress[5] |
| tert-Butyl this compound-2-carboxylate hydrochloride | 1207840-19-4 | C₁₀H₁₉ClN₂O₂ | 234.73 | Hydrochloride Salt | AChemBlock[6] |
| tert-Butyl this compound-2-carboxylate hemioxalate | 1041026-71-4 | C₂₂H₃₈N₄O₈ | - | Hemioxalate Salt | Sigma-Aldrich, BLDpharm[7] |
| tert-Butyl this compound-2-carboxylate oxalate | 1227382-01-5 | C₁₂H₂₀N₂O₆ | - | Oxalate Salt | Sigma-Aldrich[8], Apollo Scientific[9], Suzhou Victorypharm Co.,Ltd.[10] |
Table 3: Commercially Available N-Alkylated this compound Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Representative Suppliers |
| 2-Methyl-2,6-diazaspiro[3.3]heptane | 1203567-11-6 | C₆H₁₂N₂ | 112.18 | Free Base | Vulcanchem[11] |
| 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride | 1630082-57-3 | C₆H₁₄Cl₂N₂ | 185.09 | Dihydrochloride Salt | Sigma-Aldrich, BenchChem[12], Ambeed[13] |
| 2-Propyl-2,6-diazaspiro[3.3]heptane | 1824149-16-7 | C₈H₁₆N₂ | 140.23 | Free Base | AChemBlock[14] |
Key Experimental Protocols
The synthesis and functionalization of the this compound core are crucial for exploring its structure-activity relationships. This section provides detailed methodologies for key synthetic transformations.
Synthesis of Functionalized 2,6-Diazaspiro[3.3]heptanes
A practical route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by cyclization.[15]
Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [15]
-
Reductive Amination: To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of aniline and one equivalent of acetic acid. Stir the mixture to form the iminium ion.
-
Add sodium triacetoxyborohydride to the reaction mixture to reduce the iminium ion, affording (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
-
Cyclization: To a stirred solution of the resulting amine (1 equivalent) in THF (1.5 mL), add potassium tert-butoxide (2.2 equivalents, 1.0 M solution in THF).
-
Heat the reaction in a sealed tube at 70 °C for 90 minutes.
-
Add an additional 1 equivalent of potassium tert-butoxide (1.0 M solution in THF) and continue heating for another hour.
-
Allow the reaction to cool to room temperature, filter to remove potassium chloride, and evaporate the solvents.
-
Purify the residue by column chromatography (20–100% EtOAc in isohexanes) to yield the product.[15]
N-Boc Protection of Amines
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.
Protocol 2: General Procedure for Mono-Boc Protection of Diamines [16]
-
Dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C under stirring.
-
Add freshly distilled trimethylsilyl chloride (1 equivalent) dropwise. A white precipitate may form.
-
Allow the mixture to warm to room temperature.
-
Add water (1 mL) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in methanol (3 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Dilute with water (50 mL) and wash the aqueous layer with diethyl ether (2 x 75 mL).
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc protected diamine.
Protocol 3: Boc Protection using Boc₂O and a Base [17]
-
Cool a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in dry THF (10 mL) to 0 °C in an ice bath.
-
Add the amine (1.5 equivalents) dropwise.
-
Allow the solution to warm to room temperature and stir overnight.
-
Add saturated aqueous NaHCO₃ solution (10 mL) and extract with tert-butyl methyl ether (3 x 25 mL).
-
Wash the combined organic extracts with 0.1 N aqueous HCl (3 x 100 mL) followed by saturated aqueous NaHCO₃ solution (1 x 50 mL).
-
Dry the organic phase with MgSO₄ and remove the volatiles by rotary evaporation.
Deprotection of Boc-Protected Amines
The removal of the Boc group is typically achieved under acidic conditions.
Protocol 4: Acid-Catalyzed Boc Deprotection [18]
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., 1,4-dioxane or ethyl acetate) or suspend it directly in the acidic solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.
-
The product often precipitates as the hydrochloride salt. Collect the solid by filtration and wash with a solvent like diethyl ether.
Signaling Pathways and Biological Relevance
This compound derivatives have shown promise as modulators of key biological targets, particularly G-protein coupled receptors (GPCRs) and sigma receptors. Their unique structural features make them attractive as bioisosteres for piperazine, offering the potential for improved pharmacological profiles.
GPR119 Signaling Pathway
G protein-coupled receptor 119 (GPR119) is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a promising target for the treatment of type 2 diabetes.[19] Activation of GPR119 leads to a dual mechanism for improving glucose homeostasis: direct stimulation of glucose-dependent insulin secretion and promotion of incretin hormone release.[19] The signaling cascade is primarily mediated by the Gαs protein subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[19]
GPR119 signaling cascade upon agonist binding.
Sigma-2 Receptor Signaling Pathway
The sigma-2 receptor, encoded by the TMEM97 gene, is a transmembrane protein primarily located in the endoplasmic reticulum.[20] It is highly expressed in proliferating cells, including various cancer cell lines, making it a biomarker for tumors.[21] Sigma-2 receptor ligands can modulate intracellular calcium levels and are implicated in pathways related to cell proliferation and death.[20][21] The receptor can interact with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), and influence downstream signaling cascades involving protein kinase C (PKC) and Raf kinase, which are key regulators of cell proliferation.[20]
Simplified Sigma-2 receptor signaling interactions.
Conclusion
The this compound core represents a valuable and increasingly accessible building block for medicinal chemistry. Its unique structural and physicochemical properties have positioned it as a promising surrogate for traditional scaffolds like piperazine. The growing commercial availability of a diverse range of derivatives, coupled with established synthetic protocols, empowers researchers to explore the full potential of this scaffold in the design and development of novel therapeutics targeting a variety of biological pathways. This guide serves as a foundational resource to facilitate these endeavors.
References
- 1. This compound Oxalate [benchchem.com]
- 2. 174-77-6 | this compound | Azetidines | Ambeed.com [ambeed.com]
- 3. tert-Butyl this compound-2-carboxylate | 1041026-70-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 1041026-70-3|tert-Butyl this compound-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tert-Butyl 2,6-diazaspiro[3,3]heptane-2-carboxylate hydrochloride 95% | CAS: 1207840-19-4 | AChemBlock [achemblock.com]
- 7. 1041026-71-4|tert-Butyl this compound-2-carboxylate oxalate(2:1)|BLD Pharm [bldpharm.com]
- 8. tert-Butyl this compound-2-carboxylate oxalate | 1227382-01-5 [sigmaaldrich.com]
- 9. 1227382-01-5 Cas No. | 2,6-Diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester oxalate salt | Apollo [store.apolloscientific.co.uk]
- 10. tert-butyl this compound-2-carboxylate oxalate |1041026-71-4--Suzhou Victorypharm Co.,Ltd. [victory-pharm.com]
- 11. 2-Methyl-2,6-diazaspiro[3.3]heptane (1203567-11-6) for sale [vulcanchem.com]
- 12. 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride|1630082-57-3 [benchchem.com]
- 13. 1630082-57-3 | 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 14. 2-propyl-2,6-diazaspiro[3.3]heptane 95% | CAS: 1824149-16-7 | AChemBlock [achemblock.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 21. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Elegance of Spirocyclic Diamines: A Technical Guide to their Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds, characterized by two rings sharing a single central atom, have garnered significant attention in medicinal chemistry and drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, often leading to improved physicochemical properties, enhanced target specificity, and novel intellectual property. Among these, spirocyclic diamines represent a particularly valuable class of compounds due to the versatile nature of the amino groups, which can serve as key pharmacophoric elements or as handles for further chemical modification. This technical guide provides a comprehensive literature review of the core synthetic strategies for accessing these intricate molecular architectures, with a focus on detailed experimental protocols, quantitative data, and mechanistic pathways.
Key Synthetic Strategies
The synthesis of spirocyclic diamines can be broadly categorized into several key strategies, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope. This review will delve into the following prominent methods:
-
Dearomatizing Intramolecular Diamination of Phenols
-
Asymmetric [3+3] Annulation Reactions
-
Ring-Closing Metathesis (RCM)
Dearomatizing Intramolecular Diamination of Phenols
A powerful strategy for the rapid construction of complex spirocyclic systems involves the dearomatization of phenols bearing a tethered urea nucleophile. This approach allows for the stereocontrolled formation of spirotricyclic systems containing a valuable syn-1,2-diaminocyclohexane unit in a single step.
General Workflow
The general workflow for this transformation is depicted below. It typically involves the oxidation of a phenol derivative, which triggers an intramolecular cyclization cascade.
Caption: General workflow for the synthesis of spirotricyclic diamines via dearomatizing intramolecular diamination.
Experimental Protocol: Synthesis of Tricycle 2a[1][2]
A representative experimental procedure for the synthesis of a spirotricyclic diamine via dearomatizing intramolecular diamination is as follows[1][2]:
To a solution of the (4-hydroxyphenylpropyl) urea (1.0 eq) in a 1:1 mixture of hexafluoroisopropanol (HFIP) and dichloromethane (DCM) at a concentration of 0.2 M, is added phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 eq). The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 3-24 hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired spirotricyclic diamine.
Quantitative Data
The substrate scope of this reaction is broad, tolerating a variety of substituents on the urea nitrogen. Below is a summary of the yields for a selection of synthesized spirotricyclic diamines[1][2].
| Entry | R Group on Urea | Product | Yield (%) |
| 1 | Isopropyl | 2a | 68 |
| 2 | Cyclohexyl | 2b | 65 |
| 3 | Benzyl | 2c | 71 |
| 4 | Phenyl | 2h | 55 |
| 5 | 4-Methoxyphenyl | 2i | 62 |
| 6 | H | 2g | 64 |
Asymmetric [3+3] Annulation Reactions
Catalytic asymmetric [3+3] annulation represents an elegant and efficient method for the construction of enantioenriched spirocyclic diamines. This strategy typically involves the reaction of a 1,3-bis-nucleophile with a 1,3-bis-electrophile under the control of a chiral catalyst.
General Pathway
A common approach involves the reaction of a 3-aminobenzofuran (acting as a 1,3-C,N-dinucleophile) with an α,β-unsaturated N-sulfonyl ketimine (acting as a dielectrophile), catalyzed by a bifunctional organocatalyst.
Caption: General pathway for the asymmetric synthesis of spiro gem-diamines via a [3+3] annulation reaction.
Experimental Protocol: Asymmetric [3+3] Annulation
A general experimental procedure for the asymmetric [3+3] annulation is as follows:
To a solution of the α,β-unsaturated N-sulfonyl ketimine (0.12 mmol) and the bifunctional organocatalyst (0.01 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is added the 3-aminobenzofuran (0.1 mmol). The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated period (e.g., 24-72 hours). After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantioenriched spiro gem-diamine.
Quantitative Data
This method provides excellent yields and high levels of stereocontrol for a range of substrates.
| Entry | Ketimine Substituent (Ar) | 3-Aminobenzofuran Substituent (R) | Yield (%) | ee (%) |
| 1 | Phenyl | H | 95 | 92 |
| 2 | 4-Chlorophenyl | H | 98 | 94 |
| 3 | 4-Methylphenyl | H | 96 | 91 |
| 4 | 2-Naphthyl | H | 93 | 90 |
| 5 | Phenyl | 5-Bromo | 97 | 95 |
| 6 | 4-Chlorophenyl | 5-Methyl | 99 | 93 |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of cyclic and macrocyclic compounds, including spirocyclic diamines. This strategy relies on the formation of a new double bond between two existing alkene moieties within a single molecule, catalyzed by a transition metal complex, typically containing ruthenium.
General Synthetic Workflow
The synthesis of spirocyclic diamines using RCM generally involves the preparation of a diene precursor containing two nitrogen atoms, followed by the catalytic ring-closing step.
Caption: General workflow for the synthesis of spirocyclic diamines using Ring-Closing Metathesis (RCM).
Experimental Protocol: RCM for Spirocyclic Diamine Synthesis[3]
A representative experimental procedure for the RCM step is as follows[3]:
To a solution of the diene precursor (1.0 eq) in a degassed solvent such as dichloromethane or toluene is added a Grubbs-type catalyst (e.g., Grubbs I or Grubbs II, 1-10 mol%). The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-24 hours. The progress of the reaction is monitored by TLC or NMR. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the unsaturated spirocycle. Subsequent reduction of the double bond, if desired, can be achieved through standard hydrogenation procedures (e.g., H₂, Pd/C).
Quantitative Data
The efficiency of the RCM reaction is dependent on the catalyst used and the specific structure of the diene precursor. The following table provides examples of yields for the RCM step in the synthesis of different spirocyclic diamine scaffolds[3].
| Entry | Diene Precursor | Catalyst | Product | RCM Yield (%) |
| 1 | 7 | Grubbs I | Unsaturated 6,6-spirocycle | 21 |
| 2 | 11 | Grubbs II | Unsaturated 6,8-spirocycle | 34 |
| 3 | 15 | Grubbs I | Unsaturated 6,8-spirocycle | 72 |
| 4 | 18 | Grubbs II | Unsaturated 7,8-spirocycle | 21 |
Conclusion
The synthesis of spirocyclic diamines is a dynamic and evolving field in organic chemistry. The methodologies presented in this technical guide—dearomatizing intramolecular diamination, asymmetric [3+3] annulation, and ring-closing metathesis—represent powerful and versatile tools for accessing these structurally complex and medicinally relevant scaffolds. The choice of synthetic strategy will ultimately depend on the desired target structure, the required level of stereocontrol, and the availability of starting materials. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the development of new and improved methods for the synthesis of spirocyclic diamines will undoubtedly remain an area of intense research.
References
2,6-Diazaspiro[3.3]heptane: A Technical Guide to a Rising Star in Medicinal Chemistry
Introduction
2,6-Diazaspiro[3.3]heptane has emerged as a compelling building block for researchers, scientists, and drug development professionals. Its rigid, three-dimensional structure and unique physicochemical properties make it an attractive surrogate for traditional motifs like piperazine in the pursuit of novel therapeutics with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, offering a valuable resource for its incorporation into drug discovery programs.
Physicochemical Properties and Bioisosterism
This compound is frequently employed as a bioisostere of piperazine, a common fragment in many approved drugs. The spirocyclic nature of this compound introduces a greater degree of three-dimensionality compared to the more flexible piperazine ring. This rigidity can lead to more specific interactions with biological targets.[1]
One of the key advantages of substituting piperazine with this compound is the potential for improved physicochemical properties. For instance, this substitution has been shown to reduce lipophilicity, which can be beneficial for optimizing the pharmacokinetic profile of a drug candidate.[2] In one study, replacing a piperazine with a this compound moiety in a series of GPR119 agonists resulted in a decrease in the distribution coefficient (logD7.4) of -0.3.[2]
The table below summarizes some of the key physicochemical properties of this compound and its common derivatives.
| Property | This compound | tert-Butyl this compound-2-carboxylate | 2-Methyl-2,6-diazaspiro[3.3]heptane |
| Molecular Formula | C5H10N2 | C10H18N2O2 | C6H12N2 |
| Molecular Weight | 98.15 g/mol [3] | 198.26 g/mol [4] | 112.17 g/mol [5] |
| CAS Number | 174-77-6[3] | 1041026-70-3[4] | 1203567-11-6[5] |
| Appearance | - | - | Solid[6] |
| Storage Temperature | - | - | Inert atmosphere, 2-8°C[6] |
Synthesis of this compound and its Derivatives
Several synthetic routes to this compound have been reported, with efforts focused on developing scalable and efficient methods. A concise and scalable synthesis is crucial for the widespread adoption of this building block in drug discovery.[7] Challenges in the synthesis often revolve around the construction of the sterically congested spirocyclic quaternary carbon center.[8]
A notable scalable two-step approach involves the conversion of N-Boc azetidinone.[1] The following diagram illustrates a generalized synthetic scheme.
Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
This protocol describes the synthesis of a functionalized this compound derivative.[9]
Materials:
-
(1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine
-
Potassium tert-butoxide (t-BuOK) 1.0 M solution in THF
-
Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equivalent) in THF (1.5 mL), add t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equivalents).
-
Heat the reaction mixture at 70 °C in a sealed tube.
-
After 90 minutes, add an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF, 1 equivalent) and continue heating for another hour.
-
Allow the reaction to cool to ambient temperature.
-
Filter the mixture to remove KCl and evaporate the solvents to yield the product.
N-Boc Protection of this compound
The selective protection of one of the nitrogen atoms in this compound is a common and crucial step for its further elaboration into more complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.
The following diagram illustrates a typical workflow for the N-Boc protection and subsequent functionalization.
Experimental Protocol: General N-Boc Protection of Amines
This protocol provides a general method for the N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate ((Boc)₂O).[10]
Materials:
-
Amine (e.g., this compound)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Acetone
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL round-bottom flask, add the amine (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL).
-
Stir the mixture at room temperature for a few minutes.
-
Add (Boc)₂O (1 mmol) to the reaction mixture.
-
Add dichloromethane (5 mL) and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under vacuum.
-
Purify the residue by column chromatography on silica gel to obtain the N-Boc protected amine.
Applications in Drug Discovery
The unique structural features of this compound have led to its successful application in medicinal chemistry. A prominent example is the replacement of the piperazine ring in the PARP inhibitor Olaparib with a this compound moiety. This modification resulted in a significant improvement in target selectivity and a reduction in off-target cytotoxicity.[1]
The exploration of this compound and its derivatives as bioisosteres for piperazine and other cyclic amines continues to be an active area of research. For instance, it has been investigated in the development of σ2 receptor ligands.[11]
The following diagram illustrates the bioisosteric relationship between piperazine and this compound.
References
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Boc-2,6-diazaspiro(3.3)heptane | C10H18N2O2 | CID 40151981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-2,6-diazaspiro[3.3]heptane | C6H12N2 | CID 57856653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride | 1630082-57-3 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound dihydrobromide | Benchchem [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Basic Reactivity and Chemical Stability of 2,6-Diazaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diazaspiro[3.3]heptane has emerged as a compelling structural motif in medicinal chemistry, primarily utilized as a rigid bioisosteric replacement for piperazine. Its unique three-dimensional structure imparts favorable physicochemical properties to drug candidates, including enhanced metabolic stability and target selectivity. This guide provides a comprehensive overview of the fundamental reactivity and chemical stability of the this compound core, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.
Physicochemical Properties
The defining characteristic of this compound is its rigid, spirocyclic structure, which distinguishes it from the more flexible piperazine ring. This rigidity can lock a molecule into a more bioactive conformation, potentially leading to improved target engagement.
Basicity and pKa
| Property | This compound | Piperazine | Reference |
| Predicted pKa | 10.28 ± 0.20 | ~9.8 | [1] |
Structural Parameters
The spirocyclic nature of this compound results in a greater distance between the two nitrogen atoms compared to piperazine. This structural difference is a critical consideration in bioisosteric replacement strategies. While a crystal structure of the parent compound is not publicly available, computational modeling and X-ray structures of derivatives provide insights into its geometry. The ring system is noted to be conformationally rigid.[2]
| Parameter | This compound | Piperazine | Reference |
| N-to-N distance | ~1.3 Å longer than piperazine | Standard | [3] |
| Ring Strain | High (qualitative) | Low |
Chemical Stability
The strained four-membered azetidine rings in the this compound core influence its chemical stability, particularly under acidic conditions.
Acid Stability
This compound derivatives have been observed to undergo ring-opening when treated with strong acids such as hydrogen chloride (HCl).[4][5] This instability is a crucial factor to consider during synthesis, purification, and formulation of compounds containing this scaffold. The use of trifluoroacetic acid (TFA) has been reported as a milder alternative for deprotection of Boc-protected this compound, suggesting it may be less prone to causing ring-opening.[4][5] The proposed mechanism for acid-catalyzed ring-opening of azetidines involves protonation of the nitrogen atom to form a reactive azetidinium ion, which is then susceptible to nucleophilic attack.[6][7]
Thermal Stability
Chemical Reactivity
The secondary amine functionalities of the this compound core are readily derivatized through common N-functionalization reactions, making it a versatile scaffold for library synthesis.
N-Alkylation
The nitrogen atoms can be alkylated using various methods, including reductive amination. This reaction is a cornerstone for introducing diverse substituents onto the scaffold.
N-Acylation
Acylation of the nitrogen atoms to form amides is another common transformation. This is often employed in drug discovery to modulate the properties of the molecule and to introduce pharmacophoric elements.
N-Arylation
Palladium-catalyzed N-arylation reactions are effectively used to couple aryl groups to the this compound core, further expanding the chemical space accessible from this scaffold.[9]
Experimental Protocols
The following are representative experimental protocols for the synthesis and functionalization of the this compound core.
Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[11][12]
To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol, 1 equivalent) in THF (1.5 mL) is added t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF, 2.2 equivalents). The reaction is heated at 70 °C in a sealed tube. After 90 minutes, an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF, 1 equivalent) is added, and heating is continued for another hour. The reaction is then cooled to ambient temperature, filtered to remove KCl, and the solvents are evaporated under reduced pressure. The crude product is purified by column chromatography.
N-Boc Protection of an Amine (General Procedure)[3]
A solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in dry THF is cooled to 0 °C in an ice bath. The amine (1.5 equivalents) is added dropwise, and the solution is allowed to warm to room temperature and stirred overnight. Saturated aqueous NaHCO₃ solution is then added, and the mixture is extracted with an organic solvent (e.g., tert-butyl methyl ether). The combined organic extracts are washed with dilute aqueous HCl followed by saturated aqueous NaHCO₃ solution. The organic phase is dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the Boc-protected amine.
N-Arylation of this compound (General Procedure)[5]
A mixture of the N-protected this compound, an aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., RuPhos), and a base (e.g., NaO-t-Bu) in a suitable solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled, filtered, and concentrated. The crude product is then purified by column chromatography.
Application in Drug Discovery: Inhibition of the SOS1-RAS Signaling Pathway
The this compound scaffold has been incorporated into inhibitors of the Son of Sevenless homolog 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in human cancers. Inhibitors that disrupt the interaction between SOS1 and RAS can block this oncogenic signaling.
SOS1 Signaling Pathway
The following diagram illustrates the central role of SOS1 in the activation of the RAS/RAF/MEK/ERK signaling cascade.
Caption: SOS1-Mediated RAS Activation Pathway and Point of Inhibition.
Experimental Workflow for Synthesis of a Functionalized this compound
The following diagram outlines a general workflow for the synthesis and purification of a functionalized this compound derivative, a common process in a drug discovery setting.
Caption: General Workflow for Synthesis and Purification.
Conclusion
This compound is a valuable scaffold in modern drug discovery, offering a rigid and three-dimensional alternative to traditional cyclic amines like piperazine. Its basicity and reactivity are centered around its two secondary amine groups, which can be readily functionalized. A key consideration for its use is its potential for ring-opening under strong acidic conditions, a manifestation of the inherent ring strain in the bis-azetidine system. As its application in medicinal chemistry continues to grow, a thorough understanding of its fundamental chemical properties is essential for the successful design and development of novel therapeutics.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules † [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Methodological & Application
Application Notes and Protocols: The Use of 2,6-Diazaspiro[3.3]heptane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diazaspiro[3.3]heptane has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties compared to more flexible diamine counterparts like piperazine.[1] This document provides detailed application notes on the use of this privileged scaffold in the development of therapeutic agents, focusing on its role as a bioisostere and its application in the design of enzyme inhibitors and receptor modulators. Detailed experimental protocols for the synthesis of key intermediates and relevant biological assays are also provided.
This compound as a Bioisostere
The this compound core is frequently employed as a bioisosteric replacement for the piperazine moiety.[1][2] This substitution can lead to significant improvements in drug-like properties. For instance, replacing the piperazine ring in the PARP inhibitor Olaparib with a this compound surrogate resulted in enhanced target selectivity and a reduction in off-target cytotoxicity.[1] The rigid spirocyclic nature of the scaffold can also lead to a decrease in lipophilicity, which can be beneficial for improving the overall pharmacokinetic profile of a drug candidate.[3]
Applications in Drug Discovery
The unique structural features of this compound have been exploited in the development of a variety of therapeutic agents. Notable examples include its use in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors, C-X-C chemokine receptor type 4 (CXCR4) antagonists, and positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[4] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[5][6] The this compound scaffold has been incorporated into FAAH inhibitors to modulate their potency and pharmacokinetic properties.
Quantitative Data for FAAH Inhibitors
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| URB597 | FAAH | Inhibition Assay | 4.6 | [4] |
| PF-3845 | FAAH | Inhibition Assay | - | [6] |
| JNJ-42165279 | human FAAH | Inhibition Assay | 70 | [7] |
| JNJ-42165279 | rat FAAH | Inhibition Assay | 313 | [7] |
CXCR4 Antagonists
CXCR4 is a chemokine receptor that, along with its ligand CXCL12, plays a crucial role in cancer progression, including tumor growth, metastasis, and angiogenesis.[8][9] Antagonists of CXCR4 can block these pro-tumorigenic signaling pathways and have shown promise as anti-cancer agents.[10] The this compound moiety has been utilized as a core structural element in the design of novel CXCR4 antagonists.
Quantitative Data for CXCR4 Antagonists
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| Plerixafor (AMD3100) | CXCR4 | Chemotaxis Assay | 5.7 | [11] |
| Plerixafor (AMD3100) | CXCR4 | Cell-free Assay | 44 | [11] |
| LY2510924 | CXCR4 | SDF-1 Binding | 0.079 | [11] |
| WZ811 | CXCR4 | - | EC50: 0.3 | [11] |
| Motixafortide (BL-8040) | CXCR4 | - | ~1 | [11] |
| MSX-122 | CXCR4 | - | ~10 | [11] |
M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs)
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor that is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.[12][13] Positive allosteric modulators (PAMs) of the M4 receptor can enhance the receptor's response to the endogenous ligand acetylcholine, offering a more nuanced approach to receptor modulation compared to direct agonists.[14] The this compound scaffold has been incorporated into M4 PAMs to fine-tune their activity and selectivity.
Quantitative Data for M4 PAMs
| Compound ID | Target | Assay Type | EC50 (nM) | Reference |
| VU0467485 | human M4 | PAM Assay | 78.8 | [14] |
| VU0467485 | rat M4 | PAM Assay | 26.6 | [14] |
| ML173 | human M4 | PAM Assay | 95 | [5] |
Signaling Pathways
CXCR4 Signaling Pathway
The binding of CXCL12 to the CXCR4 receptor initiates a cascade of intracellular signaling events that are primarily mediated by the Gαi subunit of the heterotrimeric G protein. This leads to the activation of several downstream pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, which ultimately regulate cell survival, proliferation, and migration.[2][15]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Diazaspiro[3.3]heptane as a Constrained Piperazine Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its conformational flexibility, however, can be a double-edged sword, contributing to off-target effects and metabolic instability. 2,6-Diazaspiro[3.3]heptane has emerged as a valuable constrained analog of piperazine, offering a rigidified framework that can lead to improved potency, selectivity, and pharmacokinetic properties. This spirocyclic system mimics the key features of piperazine while restricting its conformational freedom, providing a unique tool for structure-activity relationship (SAR) studies and lead optimization.
These application notes provide an overview of the key characteristics, synthesis, and applications of this compound as a piperazine bioisostere, along with detailed experimental protocols.
Data Presentation: Comparative Physicochemical and Biological Properties
The decision to replace a piperazine moiety with this compound is often driven by the desire to modulate a compound's physicochemical and biological properties. The rigid spirocyclic core can lead to significant changes in lipophilicity, basicity, and biological activity.
Physicochemical Properties
The introduction of a spirocyclic center generally leads to a decrease in lipophilicity (logD) compared to the parent piperazine, which can be advantageous for improving solubility and reducing metabolic liabilities.
| Compound | Structure | cLogP | pKa1 | pKa2 | Reference |
| Piperazine | -1.50 | 9.73 | 5.35 | ||
| This compound | -0.51 | - | - |
Biological Activity: Case Studies
The impact of substituting piperazine with this compound on biological activity is target-dependent. Below are examples from the literature.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors:
In the context of PARP inhibitors, replacing the piperazine in Olaparib with a this compound moiety resulted in a compound that retained potent PARP-1 inhibition but showed reduced DNA damaging properties and cytotoxicity.
| Compound | Target | IC50 (nM) | Reference |
| Olaparib (Piperazine analog) | PARP-1 | 5 | |
| Spiro-analog of Olaparib | PARP-1 | 12.6 |
Sigma-2 (σ2) Receptor Ligands:
Replacement of the piperazine moiety in a series of σ2 receptor ligands with spirocyclic diamines, including this compound, generally led to a reduction in affinity for the σ2 receptor. This highlights that the constrained nature of the spirocycle may not always be beneficial and is dependent on the specific binding pocket interactions.
| Compound Series | Target | Affinity (Ki) | Observation | Reference |
| Piperazine-based ligands | σ2 Receptor | Nanomolar range | High affinity | |
| This compound analogs | σ2 Receptor | Reduced affinity | The constrained scaffold may not be optimal for this target. |
GPR119 Agonists:
For a series of GPR119 agonists, replacing the piperazine with a this compound resulted in a dramatic loss of potency, suggesting that the specific geometry and orientation of the substituents on the piperazine ring are crucial for activity at this target.
| Compound Series | Target | Potency | Observation | Reference |
| Piperazine-based GPR119 agonist | GPR119 | High | - | |
| This compound analog | GPR119 | >800-fold loss of potency | The constrained geometry is detrimental to activity. |
Experimental Protocols
Synthesis of this compound Derivatives
A practical route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by cyclization.
Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
-
Reductive Amination:
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1 equivalent) in dichloroethane, add aniline (1 equivalent) and acetic acid (1 equivalent).
-
Stir the mixture at room temperature to form the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
-
-
Cyclization:
-
Dissolve the product from the previous step (1 equivalent) in THF.
-
Add potassium tert-butoxide (2.2 equivalents, 1.0 M solution in THF) and heat the reaction at 70 °C in a sealed tube.
-
After 90 minutes, add an additional 1 equivalent of potassium tert-butoxide and continue heating for another hour.
-
Cool the reaction to room temperature, filter to remove potassium chloride, and evaporate the solvent.
-
Purify the residue by column chromatography to afford 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
-
Biological Assays
Protocol: PARP-1 Inhibition Assay (Colorimetric)
This assay measures the inhibition of PARP-1 activity by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Plate Preparation: Use a 96-well plate coated with histones.
-
Reaction Mixture: To each well, add the reaction mix containing PARP Assay Buffer, activated DNA, and the test compound at various concentrations.
-
Initiation: Add recombinant PARP-1 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Biotinylation: Add biotinylated NAD+ to each well and incubate for another hour at 37°C.
-
Washing: Wash the plate multiple times with a wash buffer.
-
Detection: Add Streptavidin-HRP to each well and incubate at room temperature. After another wash step, add the HRP substrate and incubate until color develops.
-
Measurement: Add a stop solution and read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity.
Protocol: σ2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity of a test compound to the σ2 receptor.
-
Membrane Preparation: Use rat liver homogenates or cell lines expressing the σ2 receptor.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-DTG), and varying concentrations of the test compound in an assay buffer (50 mM Tris-HCl, pH 8.0). To assess σ2 receptor-specific binding, (+)-pentazocine is added to mask the σ1 receptor sites.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters (GF/B or GF/C) to separate bound and free radioligand.
-
Washing: Wash the filters with cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by nonlinear regression analysis of the competition binding data.
Visualizations
Logical Relationship: Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of piperazine with this compound.
Experimental Workflow: Synthesis of this compound Analog
Caption: Synthetic workflow for this compound derivatives.
Signaling Pathway: Conceptual GPR119 Activation
Caption: Conceptual GPR119 signaling pathway.
Application Notes and Protocols for N-functionalization of 2,6-diazaspiro[3.3]heptane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Diazaspiro[3.3]heptane and its derivatives are increasingly recognized as valuable scaffolds in medicinal chemistry and drug discovery.[1][2] Their rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved pharmacological properties, such as enhanced target selectivity and metabolic stability, when compared to more flexible aliphatic rings like piperazine.[2][3] This document provides detailed protocols for the N-functionalization of the this compound core, a critical step in the synthesis of diverse compound libraries for screening and lead optimization. The protocols outlined below cover key synthetic transformations including selective mono-N-protection, N-alkylation, reductive amination, and N-acylation.
General Workflow for N-functionalization
The overall strategy for preparing N-functionalized this compound derivatives typically involves a multi-step process. This workflow ensures selective functionalization of the two nitrogen atoms within the spirocyclic core.
Caption: General workflow for selective N-functionalization.
Experimental Protocols
Selective Mono-N-Boc Protection of this compound
A crucial step for selective functionalization is the protection of one of the nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability and ease of removal under acidic conditions.[4][5]
Protocol:
-
To a solution of 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester in methanol, add ammonium formate and 10% palladium on carbon.[6]
-
Stir the mixture at 65°C for 3 hours.[6]
-
Filter the reaction mixture and concentrate under vacuum to obtain tert-butyl this compound-2-carboxylate.[6]
N-Alkylation
N-alkylation introduces alkyl substituents onto the nitrogen atom of the diazaspiro[3.3]heptane core. This can be achieved through direct alkylation with alkyl halides or via reductive amination.
2.1. Direct N-Alkylation
This method involves the reaction of the free amine with an alkyl halide in the presence of a base.
Protocol:
-
To a stirred solution of the N-Boc protected this compound in a suitable solvent such as DMF, add a base (e.g., K₂CO₃ or DIPEA).[4][7]
-
Add the desired alkyl halide (e.g., bromoethane or bromobutane) to the mixture.[4]
-
Stir the reaction at room temperature or elevated temperature (e.g., 80°C) overnight.[4]
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
2.2. Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is widely used for N-alkylation.[8] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced to the corresponding amine.[8][9]
Protocol for Anilines:
-
Dissolve the aldehyde starting material in dichloroethane.[9]
-
Add one equivalent of acetic acid and the aniline.[9]
-
Stir the mixture to form the iminium ion.[9]
-
Add sodium triacetoxyborohydride to reduce the iminium ion to the amine.[9]
-
Work up the reaction to isolate the N-alkylated product.[9]
Protocol for Alkyl Amines (Stepwise):
-
Form the imine by reacting the aldehyde with the alkyl amine in a toluene-methanol mixture.[9]
-
Remove the solvents under reduced pressure to drive the imine formation.[9]
-
Dissolve the resulting imine in methanol and reduce it with sodium borohydride.[9]
N-Acylation
N-acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is typically achieved using an acyl chloride or anhydride in the presence of a base.[7][10]
Protocol:
-
To a mixture of the N-Boc protected this compound and a base (e.g., DIPEA) in an anhydrous solvent like CH₂Cl₂, add the acyl chloride dropwise at 0°C.[7]
-
Allow the reaction mixture to stir at room temperature for several hours.[7]
-
Upon completion, pour the mixture into water and extract with an organic solvent.[7]
-
Dry the combined organic layers and purify the product by column chromatography.[7]
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.[4][11]
Protocol:
-
In a reaction vessel, combine the N-Boc protected this compound, the aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., RuPhos), and a base (e.g., NaO-t-Bu) in an anhydrous solvent like dioxane.[4]
-
Heat the mixture at a specified temperature (e.g., 100°C) for a short period (e.g., 20 minutes).[4]
-
After cooling, work up the reaction to isolate the N-aryl product.[4]
Deprotection of the N-Boc Group
The final step in many synthetic sequences is the removal of the Boc protecting group to yield the free amine, which can be used for further functionalization or as the final product.
Protocol:
-
Dissolve the N-Boc protected compound in a suitable solvent such as dichloromethane (DCM).[4]
-
Add trifluoroacetic acid (TFA) or a solution of HCl in diethyl ether or dioxane.[4][12] For this compound derivatives, TFA is often preferred to avoid ring-opening side reactions that can occur with HCl.[4]
-
Stir the reaction at room temperature for a few hours.[4]
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.
Quantitative Data Summary
The following table summarizes typical yields for the described N-functionalization reactions. Actual yields may vary depending on the specific substrates and reaction conditions used.
| Reaction Type | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Reductive Amination | 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde and 4-fluoroaniline | NaBH(OAc)₃, DCE, AcOH | 96 (amine formation) | [9] |
| Cyclization to Spirocycle | (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine | DMF-H₂O (9:1), 110°C | 73 | [9] |
| N-Boc Deprotection | N-Boc protected amines | TFA, DCM | High | [4] |
| N-Acylation | Amides | Acyl chloride, DIPEA, CH₂Cl₂ | up to 94 | [7] |
| Buchwald-Hartwig Amination | N-Boc-2,6-diazaspiro[3.3]heptane and aryl halides | Pd₂(dba)₃, RuPhos, NaO-t-Bu, dioxane | High | [4] |
Signaling Pathway Context
N-functionalized this compound derivatives are often designed as bioisosteres of piperazine to interact with specific biological targets.[2] For example, they can be incorporated into ligands for G-protein coupled receptors (GPCRs) or ion channels, modulating their activity. The diagram below illustrates a simplified, generic signaling pathway that could be influenced by such a ligand.
Caption: Generic GPCR signaling pathway.
Conclusion
The protocols and data presented provide a comprehensive guide for the N-functionalization of this compound. The versatility of this scaffold, combined with the robust synthetic methods available, makes it an attractive building block for the development of novel therapeutics. Researchers can utilize these methods to generate diverse libraries of compounds for biological screening and to optimize the properties of lead candidates in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. mdpi.com [mdpi.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Application Notes and Protocols: Palladium-Catalyzed Amination of 2,6-Diazaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed amination of 2,6-diazaspiro[3.3]heptane. This reaction, a key transformation in medicinal chemistry, allows for the efficient synthesis of N-aryl-2,6-diazaspiro[3.3]heptanes, which are valuable structural motifs in drug discovery programs. The unique spirocyclic core of this compound offers a rigid three-dimensional scaffold that can serve as a piperazine bioisostere, potentially improving pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2]
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This methodology has been successfully applied to the arylation of this compound, providing access to a diverse range of mono-functionalized spirocycles.[2][4] These compounds are of significant interest in the development of novel therapeutics, particularly in the design of ligands for G-protein coupled receptors and other biological targets. The ability to readily introduce various aryl and heteroaryl groups onto the this compound scaffold makes this a highly versatile tool for generating compound libraries for high-throughput screening and lead optimization.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative quantitative data for the palladium-catalyzed amination of N-Boc-2,6-diazaspiro[3.3]heptane with various aryl halides. The data highlights the efficiency of this transformation with different catalyst systems and substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Dioxane | 100 | 0.33 | >95 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Dioxane | 100 | 0.33 | >95 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Dioxane | 100 | 0.33 | >95 |
| 4 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Dioxane | 100 | 0.33 | >95 |
| 5 | 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Dioxane | 100 | 0.33 | >95 |
Data synthesized from information suggesting high yields for similar reactions.[5]
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination of N-Boc-2,6-diazaspiro[3.3]heptane
This protocol provides a general method for the mono-arylation of N-Boc-protected this compound.
Materials:
-
N-Boc-2,6-diazaspiro[3.3]heptane
-
Aryl halide (e.g., aryl chloride, aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., RuPhos - 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Base (e.g., sodium tert-butoxide - NaOtBu)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry reaction vessel (e.g., a Schlenk tube or a round-bottom flask equipped with a reflux condenser), add N-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% RuPhos).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., 1.4 equiv. of sodium tert-butoxide) followed by the anhydrous solvent (e.g., dioxane).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from 20 minutes to several hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane.
Protocol for Boc-Deprotection
The Boc-protecting group can be removed under acidic conditions to yield the free secondary amine, which can be further functionalized if desired.
Materials:
-
N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane in dichloromethane.
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution and stir at room temperature. The reaction is typically complete within 2-3 hours.[5]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the deprotected product.
Mandatory Visualizations
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the synthesis of N-aryl-2,6-diazaspiro[3.3]heptane.
References
Application of 2,6-Diazaspiro[3.3]heptane in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diazaspiro[3.3]heptane has emerged as a valuable scaffold in modern medicinal chemistry, primarily serving as a rigid, three-dimensional bioisostere for the piperazine moiety.[1][2][3] Its unique spirocyclic structure imparts distinct physicochemical properties to molecules, often leading to improvements in solubility, metabolic stability, and target selectivity compared to their piperazine counterparts.[4][5] The constrained conformation of the this compound core can also optimize the spatial orientation of substituents, enhancing binding affinity to biological targets.[4] This document provides a detailed overview of the applications of this scaffold in drug design, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.
Physicochemical Properties and Bioisosteric Rationale
The substitution of a piperazine ring with a this compound scaffold introduces significant topological and electronic changes. The spirocyclic nature of the latter results in a more rigid structure with a 90-degree twist in the orientation of the termini and an increased distance between the two nitrogen atoms by approximately 1.3 Å.[6] This alteration can be beneficial in cases where the traditional piperazine linker geometry is not optimal for target engagement.
One of the key advantages of incorporating the this compound moiety is the general reduction in lipophilicity (logD).[6][7] This can lead to an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including increased aqueous solubility and reduced off-target toxicity.[4][5]
Applications in Drug Discovery
The this compound scaffold has been successfully incorporated into a variety of therapeutic agents, demonstrating its versatility across different target classes.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[8] The replacement of the piperazine ring in the FDA-approved PARP inhibitor Olaparib with a this compound moiety has been explored to improve its pharmacological properties.[9][10][11]
| Compound ID | Scaffold | R Group | PARP-1 IC50 (nM)[9][11] |
| Olaparib | Piperazine | Cyclopropanecarbonyl | ~1-5 |
| 10e | This compound | Cyclopropanecarbonyl | 12.6 |
| 10c | This compound | Boc | 551.6 |
| 15b | This compound | Boc | 4,397 |
| 17b | This compound | Boc | 452.8 |
| 17d | This compound | Cyclopropanecarbonyl | 44.3 |
Note: The data indicates that while the this compound analog 10e is a potent PARP-1 inhibitor, the nature of the substituent on the second nitrogen is critical for maintaining high affinity.
Caption: PARP1 signaling in response to DNA damage and its inhibition.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and is a validated target for various B-cell malignancies and autoimmune diseases.[12][13][14] The incorporation of the this compound scaffold in BTK inhibitors is an active area of research aimed at improving selectivity and overcoming resistance.
Caption: The B-cell receptor signaling pathway and the role of BTK.
GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity due to its role in glucose-dependent insulin secretion and the release of incretin hormones.[2][15] While specific quantitative data for this compound-containing GPR119 agonists is limited in the public domain, their development is of interest to modulate the physicochemical properties of known agonists. A GPR119 agonist incorporating this scaffold was found to have reduced lipophilicity but also a significant loss of potency compared to its piperazine analog.[6]
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,6-Diazaspiro[3.3]heptanes are intriguing bioisosteres of piperazine, offering a more rigid scaffold with a distinct three-dimensional profile.[1][2][3] This structural rigidity can be advantageous in drug design for optimizing target engagement and improving pharmacokinetic properties. The synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes is a key process for incorporating this valuable scaffold into medicinal chemistry programs. The most common and effective method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][4][5] This document provides detailed protocols and data for the synthesis of the mono-Boc-protected 2,6-diazaspiro[3.3]heptane precursor and its subsequent arylation.
I. Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane
A practical and scalable synthesis of the mono-Boc-protected this compound has been developed, which is essential for the subsequent arylation step.[1][2] The synthesis begins with the preparation of a suitable precursor, followed by cyclization and protection.
Experimental Workflow for the Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane:
Caption: Synthetic workflow for N-Boc-2,6-diazaspiro[3.3]heptane.
Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (as an example of the cyclization step) [6]
-
To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in THF (1.5 mL), add t-BuOK (1.53 mL, 1.53 mmol, 1.0 M solution in THF).
-
Heat the reaction mixture at 70 °C in a sealed tube.
-
After 90 minutes, add an additional portion of t-BuOK (0.7 mL, 0.7 mmol, 1.0 M solution in THF).
-
Continue heating for another hour.
-
Allow the reaction to cool to room temperature.
-
Filter the mixture to remove KCl and evaporate the solvent to obtain the crude product.
II. Palladium-Catalyzed N-Arylation of N-Boc-2,6-diazaspiro[3.3]heptane (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[4][7][8] This reaction is highly efficient for the synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
General Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
General Experimental Protocol for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes: [1][2]
-
In a reaction vessel, combine N-Boc-2,6-diazaspiro[3.3]heptane, the aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu).
-
Add an anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature (typically 80-110 °C) for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Quantitative Data:
The following tables summarize the scope of the Buchwald-Hartwig amination for the synthesis of various N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
Table 1: Scope of Aryl Halides in the Buchwald-Hartwig Amination
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-Boc-N'-(4-tolyl)-2,6-diazaspiro[3.3]heptane | 92 |
| 2 | 4-Bromoanisole | N-Boc-N'-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane | 85 |
| 3 | 1-Bromo-4-fluorobenzene | N-Boc-N'-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane | 88 |
| 4 | 3-Bromopyridine | N-Boc-N'-(pyridin-3-yl)-2,6-diazaspiro[3.3]heptane | 75 |
| 5 | 2-Bromothiophene | N-Boc-N'-(thiophen-2-yl)-2,6-diazaspiro[3.3]heptane | 80 |
Yields are based on published data and may vary depending on specific reaction conditions.[1][2]
The synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes is readily achievable through a robust synthetic sequence culminating in a palladium-catalyzed Buchwald-Hartwig amination. The provided protocols and data offer a comprehensive guide for researchers in the field of drug discovery and medicinal chemistry to access this valuable class of compounds. The versatility of the Buchwald-Hartwig reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, making it a powerful tool for the generation of diverse chemical libraries for biological screening.
References
- 1. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Incorporating 2,6-Diazaspiro[3.3]heptane into PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex, as well as its physicochemical properties.[3]
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used, there is growing interest in the incorporation of rigid linkers to enhance potency, selectivity, and pharmacokinetic properties.[3][4] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation.[4] Among the various rigid scaffolds, 2,6-diazaspiro[3.3]heptane has garnered attention due to its unique three-dimensional structure, which can confer favorable vectors for the presentation of the two ligands. This spirocyclic motif can also improve physicochemical properties such as solubility and cell permeability.[5]
These application notes provide a comprehensive guide to the incorporation of this compound into PROTAC linkers, including detailed synthetic protocols, comparative data on the performance of rigid versus flexible linkers, and an overview of the relevant signaling pathways.
Data Presentation: Comparative Efficacy of PROTACs with Rigid vs. Flexible Linkers
The choice of linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize representative data from studies on PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Breakpoint Cluster Region-Abelson (BCR-ABL), comparing the efficacy of PROTACs with rigid linkers (including those with piperidine/piperazine moieties, which are structurally related to this compound) to those with flexible PEG or alkyl linkers.
Table 1: Comparative Degradation Efficacy of BTK-Targeting PROTACs
| PROTAC ID | Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| BTK-PROTAC-1 | Flexible (PEG) | BTK | Pomalidomide | 8.5 | >90 | [6] |
| BTK-PROTAC-2 | Rigid (Piperidine) | BTK | Pomalidomide | 1.2 | >95 | [6] |
| BTK-PROTAC-3 | Flexible (Alkyl) | BTK | CRBN Ligand | ~10 | ~90 | [7] |
| BTK-PROTAC-4 | Rigid (Spirocyclic-like) | BTK | CRBN Ligand | <5 | >95 | [7] |
Table 2: Comparative Degradation Efficacy of BCR-ABL-Targeting PROTACs
| PROTAC ID | Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| BCR-ABL-PROTAC-1 | Flexible (PEG) | BCR-ABL | CRBN Ligand | 0.85 | 98.8 | [7] |
| BCR-ABL-PROTAC-2 | Rigid (Piperazine) | BCR-ABL | CRBN Ligand | 0.5 | >95 | [7] |
| BCR-ABL-PROTAC-3 | Flexible (Alkyl) | BCR-ABL | VHL Ligand | 25 | ~90 | [6] |
| BCR-ABL-PROTAC-4 | Rigid (Piperidine) | BCR-ABL | VHL Ligand | 10 | >95 | [6] |
Experimental Protocols
Protocol 1: Modular Synthesis of a PROTAC with a this compound Linker via Amide Coupling
This protocol describes a modular approach for the synthesis of a PROTAC incorporating a this compound linker. The synthesis involves the functionalization of the spirocyclic core, followed by sequential amide bond formation to attach the E3 ligase ligand and the POI-binding ligand ("warhead").
Diagram of the modular synthesis workflow:
Materials:
-
2-Boc-2,6-diazaspiro[3.3]heptane
-
Bifunctional linker precursor (e.g., a dicarboxylic acid or a protected amino acid)
-
E3 ligase ligand with a suitable functional group (e.g., pomalidomide)
-
Warhead (POI-binding ligand) with a suitable functional group (e.g., a BTK inhibitor with a carboxylic acid or amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM, acetonitrile)
-
Deprotection reagent (e.g., TFA)
-
Reagents for purification (e.g., HPLC-grade solvents, silica gel)
Procedure:
-
Functionalization of this compound:
-
Selectively deprotect one of the Boc groups on this compound using controlled acidic conditions.
-
Couple the mono-protected spirocycle to a bifunctional linker precursor via amide bond formation. This introduces a reactive handle for subsequent coupling steps.
-
-
Coupling to the E3 Ligase Ligand:
-
Dissolve the functionalized this compound linker (1.0 eq) and the E3 ligase ligand (e.g., pomalidomide, 1.1 eq) in an anhydrous solvent such as DMF.
-
Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the intermediate by column chromatography.
-
-
Deprotection and Coupling to the Warhead:
-
Deprotect the remaining Boc group on the linker-E3 ligase conjugate using a suitable reagent such as TFA in DCM.
-
After deprotection, neutralize the resulting amine salt.
-
Couple the deprotected intermediate with the warhead (1.1 eq) using the same amide coupling conditions as in step 2.
-
-
Purification and Characterization:
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the levels of a target protein in cells treated with a PROTAC to determine its degradation efficiency (DC50 and Dmax).
Diagram of the Western Blot workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. News - Single [spirochem.com]
- 6. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Guide to Boc-Protection of 2,6-diazaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the selective mono- and di-Boc protection of 2,6-diazaspiro[3.3]heptane, a valuable scaffold in medicinal chemistry. The procedures outlined herein are designed to be efficient and scalable, providing access to key intermediates for the synthesis of diverse compound libraries. This guide includes step-by-step experimental procedures, data presentation in tabular format for easy comparison, and a visual workflow diagram to illustrate the process.
Introduction
This compound has emerged as a significant building block in drug discovery, serving as a rigid and three-dimensional bioisostere for piperazine. Its unique spirocyclic structure offers novel vectors for substituent placement, enabling the exploration of new chemical space. Protecting one or both nitrogen atoms with the tert-butyloxycarbonyl (Boc) group is a fundamental step in the functionalization of this scaffold. The Boc group provides a stable protecting group that can be readily removed under acidic conditions, allowing for subsequent synthetic transformations. This guide details reliable methods for both the selective mono-protection and the exhaustive di-protection of this compound.
Experimental Protocols
Two primary protocols are presented: selective mono-Boc protection to yield tert-butyl this compound-2-carboxylate, and di-Boc protection to produce di-tert-butyl this compound-2,6-dicarboxylate.
Protocol 1: Selective Mono-Boc Protection of this compound
This protocol is optimized for the selective protection of one of the two secondary amine functionalities. The key to selectivity is the slow addition of di-tert-butyl dicarbonate at a reduced temperature.
Materials:
-
This compound (free base or salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (if starting from a salt)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Basification (if applicable): If starting with a salt form of the diamine (e.g., hydrochloride or oxalate), add triethylamine (2.2 eq) or an aqueous solution of sodium bicarbonate to neutralize the salt and liberate the free base. Stir for 15-20 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Slow Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.0-1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled, stirring diamine solution over a period of 1-2 hours.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to isolate the mono-Boc protected product.
-
Protocol 2: Di-Boc Protection of this compound
This protocol is designed for the exhaustive protection of both nitrogen atoms. An excess of the Boc-protecting agent is used to ensure complete conversion.
Materials:
-
This compound (free base or salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM or THF (approximately 0.1 M).
-
Basification (if applicable): If starting with a salt, add triethylamine (2.5 eq) or an aqueous solution of sodium bicarbonate.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (2.2-2.5 eq) portion-wise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material and mono-protected intermediate.
-
Work-up:
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
If using THF, remove the solvent under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution in vacuo. The di-Boc protected product is often a solid and may precipitate upon concentration or can be purified by crystallization or flash chromatography if necessary.
-
Data Presentation
| Parameter | Mono-Boc Protection | Di-Boc Protection |
| Starting Material | This compound | This compound |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) |
| Equivalents of Boc₂O | 1.0 - 1.1 | 2.2 - 2.5 |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) or THF |
| Base (if needed) | Triethylamine or NaHCO₃ | Triethylamine or NaHCO₃ |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12 - 18 hours | 12 - 24 hours |
| Typical Yield | 60 - 80% | >90% |
| Purification Method | Flash Column Chromatography | Crystallization or Flash Chromatography |
Mandatory Visualization
Caption: Workflow for selective mono- and di-Boc protection of this compound.
Application Notes & Protocols: Large-Scale Synthesis and Purification of 2,6-Diazaspiro[3.3]heptane
Introduction
2,6-Diazaspiro[3.3]heptane is a valuable, conformationally restricted diamine that has garnered significant interest in medicinal chemistry and drug development. Its rigid spirocyclic core serves as a three-dimensional bioisosteric replacement for piperazine, a common motif in many pharmaceuticals. This structural modification can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, while providing a unique vector orientation for substituents, which can enhance target selectivity and pharmacological profiles.[1][2] These application notes provide a detailed, scalable, two-step protocol for the synthesis and purification of this compound, suitable for researchers and drug development professionals.
Overall Synthetic Strategy
The large-scale synthesis of this compound is most effectively achieved through a two-step process involving the initial preparation of a protected intermediate, followed by deprotection to yield the final product. The chosen strategy employs N,N'-dibenzyl protection, which is robust and allows for straightforward purification of the intermediate. The subsequent deprotection is accomplished via catalytic transfer hydrogenation, a method that is amenable to large-scale operations and avoids the use of high-pressure hydrogen gas.[3][4]
Experimental Protocols
Step 1: Synthesis of N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptane
This protocol describes the cyclization reaction between pentaerythritol tetrabromide (1,3-dibromo-2,2-bis(bromomethyl)propane) and benzylamine to form the dibenzyl-protected intermediate. This method is a direct approach to constructing the spirocyclic core.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| Pentaerythritol tetrabromide | 387.70 | 100 g | 0.258 |
| Benzylamine | 107.15 | 110.6 g (112.8 mL) | 1.032 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 109.4 g | 1.032 |
| Acetonitrile (MeCN) | 41.05 | 1 L | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed for extraction | - |
| Brine | - | As needed for washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed for drying | - |
Procedure:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add pentaerythritol tetrabromide (100 g, 0.258 mol), sodium carbonate (109.4 g, 1.032 mol), and acetonitrile (1 L).
-
Addition of Benzylamine: While stirring the suspension, add benzylamine (110.6 g, 1.032 mol) dropwise at room temperature.
-
Cyclization Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (1 L) and wash with water (3 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude N,N'-dibenzyl-2,6-diazaspiro[3.3]heptane can be purified by vacuum distillation or column chromatography to yield a pale yellow oil.
-
Expected Yield: 70-80%
-
Purity: >95%
-
Step 2: Deprotection of N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptane
This protocol details the removal of the benzyl protecting groups using catalytic transfer hydrogenation with ammonium formate as the hydrogen donor.[3][4][5] This method is efficient and avoids the need for specialized high-pressure hydrogenation equipment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 75g scale) | Moles |
| N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptane | 278.41 | 75 g | 0.269 |
| Ammonium Formate (HCOONH₄) | 63.06 | 84.8 g | 1.345 |
| Palladium on Carbon (10% Pd/C, 50% wet) | - | 15 g | - |
| Methanol (MeOH) | 32.04 | 750 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed for extraction | - |
| Celite® | - | As needed for filtration | - |
| Sodium Hydroxide (NaOH), 50% aq. solution | 40.00 | As needed for basification | - |
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N,N'-dibenzyl-2,6-diazaspiro[3.3]heptane (75 g, 0.269 mol) in methanol (750 mL).
-
Addition of Reagents: To this solution, add ammonium formate (84.8 g, 1.345 mol) followed by the careful addition of 10% Pd/C (15 g).
-
Debenzylation Reaction: Heat the mixture to reflux (approximately 65°C) for 2-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Catalyst Removal: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol.
-
Work-up:
-
To the residue, add water (250 mL) and basify with a 50% aqueous solution of NaOH until the pH is >12.
-
Extract the aqueous layer with dichloromethane (4 x 250 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate carefully at atmospheric pressure (due to the product's volatility) to obtain the crude this compound.
-
Purification of this compound
The final product is a volatile and water-soluble amine, which requires careful purification. Two primary methods are presented: fractional vacuum distillation of the free base and crystallization of a salt followed by liberation of the free base.
References
- 1. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 5. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Synthesis of Sigma-2 Receptor Ligands Utilizing 2,6-Diazaspiro[3.3]heptane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is a compelling target in drug discovery, particularly in oncology and neurodegenerative diseases.[1][2][3] Its overexpression in proliferating cancer cells has spurred the development of selective ligands for both therapeutic and diagnostic applications.[1][4] Among the various scaffolds employed for sigma-2 ligand synthesis, the 2,6-diazaspiro[3.3]heptane moiety has emerged as a structurally novel and synthetically accessible core. This document provides detailed application notes and protocols for the synthesis and evaluation of sigma-2 receptor ligands incorporating the this compound scaffold.
Data Presentation
Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of this compound-Based Ligands and Analogs
| Compound ID | R Group | Linker | Core | Ki (σ1, nM) | Ki (σ2, nM) |
| 2a | Phenyl | Ethylene | This compound | >10,000 | >10,000 |
| 2b | 4-Fluorophenyl | Ethylene | This compound | 1,027 ± 156 | 1,183 ± 276 |
| 2c | 4-Methoxyphenyl | Ethylene | This compound | 2,056 ± 1,023 | 2,228 ± 87 |
| 2d | 3,4-Dichlorophenyl | Ethylene | This compound | 1,324 ± 165 | 2,235 ± 634 |
| 2e | Naphthyl | Ethylene | This compound | 1,227 ± 223 | 1,514 ± 132 |
| 2f | Phenyl | Butylene | This compound | 1,734 ± 345 | 1,113 ± 211 |
| 2g | 4-Fluorophenyl | Butylene | This compound | 1,211 ± 132 | 1,211 ± 132 |
| 2h | 4-Methoxyphenyl | Butylene | This compound | 1,334 ± 111 | 1,098 ± 201 |
| 2i | 3,4-Dichlorophenyl | Butylene | This compound | 1,001 ± 154 | 1,001 ± 154 |
| 2j | Naphthyl | Butylene | This compound | 1,111 ± 143 | 1,111 ± 143 |
Data summarized from a study exploring diazaspiro cores as piperazine bioisosteres. The study noted that replacement of the piperazine moiety with spirocyclic diamines, including this compound, resulted in a reduction in affinity for the sigma-2 receptor in this particular series.[1]
Experimental Protocols
Protocol 1: General Synthesis of N-Arylated this compound Intermediates
This protocol outlines the synthesis of N-arylated this compound, a key intermediate for further functionalization. The synthesis involves a palladium-catalyzed C-N cross-coupling reaction.[1]
Materials:
-
tert-Butyl this compound-2-carboxylate
-
Aryl halide (e.g., 4-fluorobromobenzene)
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaO-t-Bu)
-
Dioxane, anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-Arylation:
-
To an oven-dried flask, add tert-butyl this compound-2-carboxylate (1.0 equiv.), aryl halide (1.1 equiv.), Pd2(dba)3 (0.02 equiv.), RuPhos (0.04 equiv.), and NaO-t-Bu (1.4 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 20 minutes, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the protected N-arylated this compound.
-
-
Boc-Deprotection:
-
Dissolve the purified product from the previous step in dichloromethane.
-
Add trifluoroacetic acid (TFA) (10 equiv.) dropwise at room temperature.
-
Stir the reaction for 3 hours, or until TLC/LC-MS analysis shows complete deprotection.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-arylated this compound intermediate.
-
Note: The use of TFA for deprotection is crucial as treatment with HCl can cause ring-opening of the this compound scaffold.[1]
Protocol 2: Synthesis of Final Sigma-2 Ligands via N-Alkylation
This protocol describes the final step in synthesizing the target sigma-2 receptor ligands by coupling the N-arylated intermediate with an appropriate alkylating agent.
Materials:
-
N-arylated this compound intermediate (from Protocol 1)
-
Bromoalkyl-substituted benzimidazolone (or other desired pharmacophore)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation:
-
To a solution of the N-arylated this compound intermediate (1.0 equiv.) in anhydrous DMF, add the bromoalkyl-substituted benzimidazolone (1.2 equiv.) and K2CO3 (2.5 equiv.).
-
Heat the reaction mixture to 80 °C and stir overnight, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final sigma-2 receptor ligand.
-
Protocol 3: Radioligand Binding Assay for Sigma-2 Receptor Affinity
This protocol details a competitive binding assay to determine the affinity (Ki) of the synthesized compounds for the sigma-2 receptor.
Materials:
-
Rat liver homogenates (as a source of sigma-2 receptors)
-
[³H]-(+)-Pentazocine (for sigma-1 receptor assay)
-
[¹²⁵I]RHM-4 or [³H]DTG (for sigma-2 receptor assay)
-
Synthesized test compounds
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation:
-
Homogenize fresh rat liver tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh Tris-HCl buffer to a final protein concentration of approximately 200-300 µ g/assay tube.
-
-
Binding Assay:
-
For sigma-2 receptor binding, incubate the membrane homogenate with the radioligand ([¹²⁵I]RHM-4 or [³H]DTG) and varying concentrations of the test compound. To mask sigma-1 sites when using [³H]DTG, a high concentration of a selective sigma-1 ligand like (+)-pentazocine is included.
-
Incubate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: General synthetic scheme for sigma-2 receptor ligands.
Caption: Sigma-2 receptor protein interactions.
Caption: Workflow for ligand synthesis and evaluation.
References
- 1. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationships within a Series of σ1 and σ2 Receptor Ligands: Identification of a σ2 Receptor Agonist (BS148) with Selective Toxicity against Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diazaspiro[3.3]heptane
Welcome to the technical support center for the synthesis of 2,6-diazaspiro[3.3]heptane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this valuable scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic routes have been established, with the choice often depending on the desired substitution pattern, scale, and available starting materials. Key approaches include:
-
Reductive Amination and Cyclization: This method involves the reductive amination of an aldehyde, such as 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, with a primary amine, followed by a base-mediated intramolecular cyclization.[1]
-
Double N-Alkylation of a Primary Amine: This route utilizes a dielectrophile, such as a 3,3-bis(halomethyl)azetidine or a related precursor with good leaving groups (e.g., triflates), which reacts with a primary amine to form the spirocyclic core. However, reactions with sterically hindered dichloro analogs have been reported to fail.[1]
-
From Pentaerythritol Derivatives: Scalable syntheses often start from readily available materials like tribromoneopentyl alcohol or 2,2-bis(bromomethyl)-1,3-propanediol.[2][3] These routes involve the sequential formation of the two azetidine rings.
-
Palladium-Catalyzed Amination: For N-aryl derivatives, a common approach is the Pd-catalyzed amination of an aryl halide with a mono-protected this compound, such as the N-Boc derivative.[4]
Q2: I am observing very low yields in my cyclization step to form the second azetidine ring. What are the potential causes and solutions?
A2: Low yields in the final cyclization are a common challenge. Several factors could be at play:
-
Steric Hindrance: The neopentyl-like structure of the intermediate can hinder the intramolecular nucleophilic substitution. Using a dichloride precursor with a primary amine, for example, has been reported to yield no product due to this hindrance.[1]
-
Poor Leaving Group: If your leaving groups are not sufficiently reactive (e.g., chlorides), the reaction may be slow or fail. Conversion to better leaving groups like triflates or mesylates can be attempted, but this may lead to the formation of complex mixtures.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) in THF are commonly used.[1] For less reactive precursors, stronger bases or higher boiling point solvents like DMF may be necessary. Optimization of these conditions is often required.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. In some cases, adding water to a DMF solution can help drive the reaction to completion.[1]
Q3: I am having trouble with the deprotection of N-Boc-2,6-diazaspiro[3.3]heptane. What are the recommended conditions?
A3: The azetidine rings in the this compound core are susceptible to ring-opening under certain acidic conditions. It has been noted that using hydrochloric acid (HCl) for Boc deprotection can lead to the ring opening of the spirocycle.[5][6] The preferred method for Boc deprotection is using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][6]
Q4: My final product is difficult to purify. Are there any recommended strategies?
A4: Purification can be challenging due to the polarity of the diamine product and potential for co-eluting impurities.
-
Column Chromatography: Standard silica gel column chromatography is often employed. Eluent systems such as ethyl acetate in isohexanes or ethanol in dichloromethane have been reported to be effective.[1]
-
Ion-Exchange Chromatography: For basic amine products, solid-phase extraction using a strong cation exchange (SCX) cartridge can be a very effective purification method.[1]
-
Crystallization as a Salt: If the freebase is an oil or difficult to handle, conversion to a salt, such as an oxalate salt, can facilitate purification and improve stability and handling.[3][7] The oxalate salt can often be obtained as a crystalline solid which can be purified by filtration.
Troubleshooting Guides
Problem 1: Low Yield in the Reductive Amination Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction, starting aldehyde remains. | Imine formation is slow or reversible. | For alkyl amines, consider a stepwise procedure: first form the imine in a toluene-methanol mixture, remove the solvents under reduced pressure to drive imine formation, and then reduce with sodium borohydride in methanol.[1] |
| Multiple products observed by TLC/LC-MS. | Over-alkylation or side reactions of the reducing agent. | Use a milder reducing agent like sodium triacetoxyborohydride, which is selective for the reduction of iminium ions.[1] |
| Low recovery of the desired amine. | Product may be water-soluble or lost during workup. | Ensure proper pH adjustment during aqueous workup to minimize the solubility of the amine product in the aqueous layer. Extraction with multiple portions of organic solvent is recommended. |
Problem 2: Cyclization to Form the Spirocycle Fails or Gives Low Yield
| Symptom | Possible Cause | Suggested Solution |
| No product formation, starting material recovered. | Reaction conditions are not forcing enough. Steric hindrance is preventing the reaction.[1] | Increase the reaction temperature. Switch to a higher boiling point solvent like DMF.[1] If using a dihalide, consider converting to a ditriflate, but be aware that this may lead to more side products.[1] |
| A complex mixture of products is formed. | The chosen base is causing side reactions. The leaving group is promoting elimination or other pathways. | If using a strong base like KOtBu, ensure anhydrous conditions. Consider alternative bases like DBU.[1] Interestingly, in a DMF/water mixture at high temperatures, the cyclization can sometimes proceed without an added base.[1] |
| Reaction stalls at partial conversion. | Equilibrium is reached, or the base is consumed. | In some cases, the addition of water to a DMF solution has been shown to drive the reaction to completion.[1] If using a base like KOtBu, a second addition of the base after a period of heating may be beneficial.[1] |
Data Presentation
Table 1: Optimization of Cyclization Conditions for an N-Alkyl Azetidine Precursor
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 1 | DBU | THF | 70 | - | Slow | Reaction is extremely slow in THF at this temperature.[1] |
| 2 | DBU | DMF | 70 | - | Complete | Complete conversion observed.[1] |
| 3 | DBU | DMF | 110 | Few | Complete | Increased temperature reduces reaction time.[1] |
| 4 | K₂CO₃ | DMF | 110 | - | - | Less clean reaction profile with significant impurities.[1] |
| 5 | None | DMF | 110 | - | Complete | Base was not required at this temperature.[1] |
| 6 | None | DMF | 70 | - | 60 | Reaction stopped at 60% conversion.[1] |
| 7 | None | DMF/H₂O (8:2) | 110 | - | Complete | Optimum conditions for a rapid and clean reaction.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [1]
This protocol involves a two-step process starting from (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
-
Step 1: Cyclization
-
To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.695 mmol, 1 equiv) in anhydrous THF (1.5 mL) in a sealed tube, add potassium tert-butoxide (1.53 mmol, 2.2 equiv, as a 1.0 M solution in THF).
-
Heat the reaction mixture at 70 °C.
-
After 90 minutes, add an additional portion of potassium tert-butoxide (0.7 mmol, 1 equiv, as a 1.0 M solution in THF).
-
Continue heating for another hour.
-
Allow the reaction to cool to room temperature.
-
Filter the mixture to remove the precipitated KCl.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of 20–100% ethyl acetate in isohexanes, to afford the product as a yellow oil.
-
Protocol 2: Purification via Oxalate Salt Formation [3]
This protocol is for the purification of tert-butyl this compound-2-carboxylate.
-
Following the workup of the reaction, concentrate the combined organic layers containing the crude product under reduced pressure.
-
Dissolve the residue in diethyl ether (e.g., 1 L for a ~0.3 mol scale).
-
To this solution, add a solution of oxalic acid (1 equivalent) in diethyl ether.
-
Stir the resulting solution for 1 hour at room temperature.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with ethyl acetate and then with diethyl ether to yield the pure oxalate salt.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield cyclization reactions.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl this compound-2-carboxylate oxalate synthesis - chemicalbook [chemicalbook.com]
- 4. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the yield of 2,6-diazaspiro[3.3]heptane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-diazaspiro[3.3]heptane.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My overall yield for the this compound synthesis is low. What are the most critical steps to optimize?
Low overall yield can often be attributed to inefficiencies in two key stages: the reductive amination and the final cyclization.
-
Reductive Amination: Incomplete imine formation or inefficient reduction can significantly lower the yield of the acyclic amine precursor. For sensitive substrates, particularly alkyl amines, a stepwise protocol involving initial imine formation followed by reduction with a milder agent like sodium borohydride can provide excellent yields.[1]
-
Cyclization: The choice of base, solvent, and temperature is crucial for an efficient ring-closing step. Harsh conditions can lead to side reactions, while conditions that are too mild may result in incomplete conversion.
2. I'm observing multiple side products during the cyclization step. What are the likely impurities and how can I minimize them?
The formation of complex mixtures is a common issue, particularly when attempting double displacement reactions on hindered neopentyl centers or using certain activation strategies for diols (e.g., as ditriflates or mesylates), which can lead to a variety of unidentified impurities.[1]
To minimize side products:
-
Optimize Base and Solvent: The combination of base and solvent plays a critical role. For instance, using potassium carbonate can lead to a less clean reaction profile compared to potassium tert-butoxide or DBU.[1]
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures can reduce reaction times, they can also promote the formation of impurities.[1]
-
Consider Alternative Routes: If side product formation is persistent, consider a different synthetic strategy, such as the reductive amination of a suitable aldehyde followed by cyclization, which has been shown to produce cleaner reactions.[1]
3. The cyclization reaction is sluggish or stalls before completion. How can I drive the reaction to completion?
Incomplete conversion during cyclization can be addressed by several strategies:
-
Solvent Choice: The reaction can be extremely slow in solvents like THF. Switching to a more polar aprotic solvent like DMF can significantly accelerate the reaction.[1]
-
Temperature Adjustment: Increasing the reaction temperature can predictably decrease the reaction time.[1]
-
Addition of Water: In some cases, particularly when using DMF at lower temperatures, the reaction may stall. The addition of a small amount of water can help drive the reaction to completion.[1] The optimal condition has been reported as a DMF-water (8:2) mixture at 110 °C, which can provide a rapid and clean conversion.[1]
-
Base Addition: If using a salt of the amine precursor, a base might not be necessary at higher temperatures due to the dissociation of the salt and subsequent irreversible cyclization.[1] However, at lower temperatures, the addition of a suitable base is essential.
4. I am having trouble with the deprotection of a Boc-protected this compound derivative. Are there any known issues?
Yes, the this compound ring system can be sensitive to acidic conditions used for deprotection. It has been noted that treatment with HCl in diethyl ether can lead to ring-opening of the spirocyclic core.[2]
Recommended Solution:
-
Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for the removal of the Boc protecting group. This method has been shown to be a preferred alternative that avoids the ring-opening side reaction.[2]
5. What are the best practices for purifying this compound and its intermediates?
Purification can be challenging due to the polarity of the diamine core and potential for impurities with similar properties.
-
Column Chromatography: Flash column chromatography is a common purification method. For N-alkylated derivatives, a gradient of ethanol in dichloromethane can be effective.[1] For Boc-protected intermediates, gradients of ethyl acetate in isohexanes are often used.[1]
-
Salt Formation: For the final, unprotected diamine, conversion to a salt (e.g., an oxalate salt) can facilitate handling and purification, although stability issues with some salts have been reported.
-
Filtration: After the cyclization reaction, filtering the reaction mixture to remove inorganic salts (e.g., KCl) is a crucial first step before solvent evaporation and further purification.[1]
Data Presentation
Table 1: Optimization of Cyclization Conditions for an N-Alkyl Azetidine Precursor
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 1 | DBU | THF | 70 | - | Slow | Reaction was extremely slow. |
| 2 | DBU | DMF | 70 | - | Complete | Complete conversion was observed. |
| 3 | DBU | DMF | 110 | Few | Complete | Reduced reaction time. |
| 4 | K₂CO₃ | DMF | 110 | - | - | Less clean reaction profile. |
| 5 | None | DMF | 110 | - | Complete | Base not required, presumably due to dissociation of the HCl salt. |
| 6 | None | DMF | 70 | - | 60 | Reaction stopped at 60% conversion. |
Data adapted from Hamza, D. et al., Synlett, 2007.[1]
Table 2: Yields for Reductive Amination and Cyclization with Primary Amines
| Amine | Reductive Amination Yield (%) | Cyclization Yield (%) |
| Aniline | 85 | 70 |
| 4-Fluoroaniline | 82 | 75 |
| 4-Methoxyaniline | 88 | 68 |
| 4-Fluorobenzylamine | 92 | 73 |
Data compiled from Hamza, D. et al., Synlett, 2007.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of aniline and one equivalent of acetic acid.
-
Stir the mixture to form the iminium ion.
-
Add sodium triacetoxyborohydride to the reaction mixture and continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction to isolate the (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
Step 2: Cyclization
-
Dissolve the product from Step 1 in THF.
-
Add 2.2 equivalents of potassium tert-butoxide (1.0 M solution in THF).
-
Heat the reaction mixture in a sealed tube at 70 °C for 90 minutes.
-
Add an additional 1 equivalent of potassium tert-butoxide and continue heating for another hour.
-
Cool the reaction to room temperature and filter to remove KCl.
-
Evaporate the solvent and purify the residue by column chromatography (eluting with 20-100% EtOAc in isohexanes) to yield the final product.[1]
Protocol 2: Optimized Cyclization for N-Alkyl Derivatives
-
Dissolve the N-alkyl amine hydrochloride precursor in a DMF-water (8:2) mixture.
-
Heat the solution in a sealed tube at 110 °C with stirring.
-
Monitor the reaction for completion (typically rapid).
-
After cooling, proceed with aqueous work-up and extraction.
-
Purify the product, for example, by flash column chromatography.[1]
Visualizations
Caption: General synthetic workflow with key optimization points.
Caption: Troubleshooting logic for common synthesis problems.
References
Identifying and minimizing side-products in 2,6-diazaspiro[3.3]heptane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side-products during reactions involving 2,6-diazaspiro[3.3]heptane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products encountered during the synthesis of this compound?
A1: The primary side-products in this compound synthesis are typically related to the inherent strain of the azetidine rings and the reactivity of the nitrogen atoms. Key side-products include:
-
Ring-Opened Products: The azetidine rings are susceptible to cleavage under strongly acidic conditions, leading to linear amine derivatives. This is particularly prevalent during the deprotection of N-Boc protecting groups.
-
Oligomers and Polymers: Intermolecular reactions can compete with the desired intramolecular cyclization, resulting in the formation of dimers and higher molecular weight oligomers.
-
Dialkylation Products: In syntheses utilizing reductive amination, the secondary amine product can undergo a second alkylation, leading to undesired tertiary amines.[1]
-
tert-Butylated Adducts: During N-Boc deprotection with reagents like trifluoroacetic acid (TFA), the liberated tert-butyl cation can alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture.
Q2: I am observing a significant amount of a higher molecular weight species in my final product. What is the likely cause and how can I prevent it?
A2: The formation of higher molecular weight species is likely due to intermolecular reactions competing with the intramolecular cyclization required to form the spirocyclic core. This leads to the formation of dimers or oligomers.
To favor the desired intramolecular reaction, the principle of high dilution can be applied. By running the cyclization step at a lower concentration, the probability of two reactive molecules encountering each other is reduced, thus minimizing the formation of intermolecular side-products.
Q3: My N-Boc deprotection with HCl is leading to a complex mixture of products. What is happening and what should I do?
A3: The use of strong acids like hydrogen chloride (HCl) for the deprotection of N-Boc-2,6-diazaspiro[3.3]heptane derivatives is known to cause ring-opening of the strained azetidine rings.[2] This leads to the formation of undesired linear amine byproducts and results in a complex product mixture.
It is highly recommended to use trifluoroacetic acid (TFA) for the deprotection of N-Boc-2,6-diazaspiro[3.3]heptane.[2] TFA is effective at removing the Boc group while generally being milder on the azetidine rings, thus minimizing the ring-opening side-reaction.[3][4]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of Impurities
This guide addresses common issues leading to low yields and the presence of significant impurities in the synthesis of this compound derivatives.
Troubleshooting Workflow
Troubleshooting Guide for Low Yields
Table 1: Troubleshooting Low Yields and Impurities
| Symptom | Potential Cause | Recommended Solution |
| Presence of high molecular weight impurities | Intermolecular side-reactions (oligomerization) are competing with the desired intramolecular cyclization. | Perform the cyclization step under high-dilution conditions (i.e., lower reactant concentration). This favors the intramolecular pathway. |
| Complex mixture after N-Boc deprotection with HCl | Acid-catalyzed ring-opening of the strained azetidine rings.[2] | Use trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) for the deprotection.[3][4] |
| Formation of tertiary amine byproducts in reductive amination | The desired secondary amine product is undergoing a second alkylation.[1] | Employ a stepwise reductive amination procedure: first, form the imine, and then add the reducing agent (e.g., sodium borohydride) in a separate step.[5] |
| Formation of "complex mixtures" with certain activating groups | The chosen activating group (e.g., mesylate, triflate) may be too reactive, leading to multiple side-reactions.[5] | Consider alternative synthetic routes, such as the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by cyclization with a base like potassium tert-butoxide.[5] |
| Difficulty in purifying the final product | The free base of this compound can be difficult to handle and purify. | Consider converting the final product to its oxalate salt, which is often a stable, crystalline solid that is easier to purify and handle. |
Issue 2: Minimizing Side-Products in N-Boc Deprotection
This guide provides a more detailed look at optimizing the N-Boc deprotection step to minimize the formation of ring-opened and tert-butylated side-products.
Logical Relationship for N-Boc Deprotection Troubleshooting
Optimizing N-Boc Deprotection
Table 2: Comparison of Reagents for N-Boc Deprotection of this compound Derivatives
| Parameter | Hydrogen Chloride (HCl) | Trifluoroacetic Acid (TFA) |
| Typical Conditions | 4M in Dioxane or other organic solvents.[4] | 20-50% in Dichloromethane (DCM).[3] |
| Reaction Time | Can be rapid (e.g., 30 minutes).[3] | Generally fast (30 minutes to a few hours).[3] |
| Yield of Desired Product | Can be low due to side-reactions. | Typically high to quantitative.[3] |
| Purity of Product | Often results in a complex mixture due to ring-opening.[2] | Generally high.[3] |
| Key Side-Reaction | High potential for azetidine ring-opening.[2] | Low potential for azetidine ring-opening.[2] |
| Recommendation | Not Recommended | Preferred Method |
Experimental Protocols
Protocol 1: Stepwise Reductive Amination to Minimize Dialkylation
This protocol describes the synthesis of a 2,6-disubstituted-2,6-diazaspiro[3.3]heptane via a stepwise reductive amination, which is designed to minimize the formation of dialkylated byproducts.[5]
Experimental Workflow
Stepwise Reductive Amination Protocol
-
Imine Formation:
-
In a round-bottom flask, dissolve the aldehyde precursor (e.g., 1-benzyl-3-chloromethylazetidine-3-carbaldehyde) in a mixture of toluene and methanol.
-
Add the primary amine (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The progress of imine formation can be monitored by techniques such as TLC or NMR.
-
Once imine formation is complete, remove the solvents under reduced pressure. This step helps to drive the equilibrium towards the imine product.[5]
-
-
Reduction:
-
Dissolve the crude imine in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired secondary amine.
-
Protocol 2: N-Boc Deprotection using TFA to Minimize Ring-Opening
This protocol provides a general method for the removal of a Boc protecting group from a this compound derivative using trifluoroacetic acid, which minimizes the risk of ring-opening.[3]
-
Reaction Setup:
-
Dissolve the N-Boc-protected this compound derivative in anhydrous dichloromethane (DCM) (a typical concentration is 0.1 M).
-
If the substrate contains other nucleophilic groups susceptible to tert-butylation (e.g., indole, thioether), add a scavenger such as triethylsilane (1-5 equivalents).
-
-
Deprotection:
-
To the stirred solution, add trifluoroacetic acid (TFA). A common ratio is 20-50% TFA in DCM (v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
The resulting crude product is the TFA salt of the deprotected amine. This can be purified further, for example, by precipitation from a solvent like diethyl ether, or by conversion to the free base or another salt form (e.g., oxalate) followed by chromatography.
-
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Chromatographic Purification of 2,6-Diazaspiro[3.3]heptane Derivatives
Welcome to the technical support center for the chromatographic purification of 2,6-diazaspiro[3.3]heptane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this unique class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The primary challenges stem from the basicity of the two nitrogen atoms and the often polar nature of the derivatives. These characteristics can lead to issues such as strong interaction with silica-based stationary phases, resulting in poor peak shape (tailing), low recovery, and sometimes irreversible adsorption. Additionally, the rigid, three-dimensional structure of the spirocyclic core can influence selectivity in chiral separations.
Q2: Which chromatographic techniques are most suitable for purifying these compounds?
A2: Several techniques can be employed, depending on the specific derivative's properties (polarity, presence of protecting groups, chirality):
-
Strong Cation-Exchange (SCX) Chromatography: Highly effective for a "catch and release" purification strategy, capturing the basic diazaspiro[3.3]heptane core and washing away neutral impurities.
-
Reversed-Phase (RP-HPLC): Can be challenging due to the polarity of many derivatives. However, with appropriate mobile phase modifiers (e.g., TFA, formic acid) and specialized columns (e.g., those with base-deactivated silica), it can be a powerful tool for high-resolution purification.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative to RP-HPLC for highly polar derivatives that show little to no retention in reversed-phase systems.
-
Normal-Phase (NP) Chromatography: Suitable for less polar, often protected, derivatives. Careful selection of mobile phase modifiers is crucial to mitigate peak tailing.
-
Chiral Chromatography: Necessary for the separation of enantiomers, typically using chiral stationary phases (CSPs).
Q3: My this compound derivative seems to be unstable on silica gel. What should I do?
A3: The azetidine rings in the spiro[3.3]heptane system possess ring strain, which can make them susceptible to decomposition, particularly under acidic conditions.[1][2][3] The acidic nature of standard silica gel can catalyze ring-opening or other degradation pathways.[2] Consider using a less acidic stationary phase like alumina (basic or neutral) or deactivating the silica gel by adding a small amount of a basic modifier (e.g., triethylamine, ammonia) to the mobile phase. Alternatively, techniques that avoid silica, such as SCX or certain polymer-based RP columns, may be preferable.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Question: I am purifying my N-substituted this compound derivative using a C18 column, and I'm observing severe peak tailing. How can I improve the peak shape?
Answer: Peak tailing for basic compounds like diazaspiro[3.3]heptanes in RP-HPLC is most often caused by strong interactions between the protonated amine groups and acidic, ionized silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase.[4] Here is a systematic approach to troubleshoot this issue:
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Low pH: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. At a low pH (typically 2-3), the silanol groups are protonated (-Si-OH), minimizing their ability to interact with the positively charged analyte.[5] The basic nitrogens of your compound will be fully protonated, existing as a single species.
-
High pH: Use a high pH mobile phase (e.g., ammonium hydroxide or a bicarbonate buffer at pH 9-10) with a pH-stable column (e.g., hybrid silica or polymer-based). At high pH, your basic compound will be in its neutral form, reducing ionic interactions with the stationary phase.
-
-
Use of Additives:
-
Ion-Pairing Agents: For separating charged analytes on a reversed-phase column, consider adding an ion-pairing reagent to the mobile phase.[6][7][8] These reagents, such as alkyl sulfonates, form a neutral ion-pair with the protonated analyte, which can then be retained by the non-polar stationary phase.[7]
-
Basic Competitors: Adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-0.5%) can help to saturate the active silanol sites, reducing their interaction with your analyte.[4][9]
-
-
Column Selection:
-
End-Capped Columns: Use a high-quality, fully end-capped C18 column. End-capping masks many of the residual silanol groups.
-
Base-Deactivated Columns: Employ columns specifically designed for the analysis of basic compounds. These often have a very low silanol activity or a proprietary surface treatment.
-
-
Optimize Operating Conditions:
-
Lower Sample Load: Overloading the column can exacerbate tailing. Try injecting a smaller amount of your sample.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and reduce retention time, but be mindful of compound stability.
-
Issue 2: No Retention or Poor Separation in Reversed-Phase HPLC
Question: My this compound derivative is very polar and elutes in the void volume of my C18 column, even with 100% aqueous mobile phase. What are my options?
Answer: This is a common problem for highly polar compounds. When a compound is too hydrophilic, it has very little affinity for the non-polar stationary phase in RP-HPLC.[10] Here are the recommended solutions:
Troubleshooting Steps:
-
Switch to HILIC:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal technique for this scenario.[10][11] HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[11][12]
-
In HILIC, a water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention.[11] To increase retention in HILIC, you increase the proportion of the organic solvent in the mobile phase.[13]
-
-
Use an Embedded Polar Group (EPG) RP Column:
-
These columns have polar groups (e.g., amide, carbamate) embedded in the alkyl chains. They offer different selectivity and can provide better retention for polar compounds compared to standard C18 columns, even with highly aqueous mobile phases.
-
-
Ion-Pair Chromatography:
Issue 3: Low Recovery from SCX Cartridge
Question: I am using a Strong Cation-Exchange (SCX) cartridge for a "catch and release" purification, but my recovery after elution is very low. How can I improve this?
Answer: Low recovery from an SCX cartridge usually indicates either incomplete binding during loading or incomplete elution. SCX media consists of silica functionalized with a strong acid (like benzenesulfonic acid), which remains negatively charged across a wide pH range and binds to protonated bases.[14][15]
Troubleshooting Steps:
-
Optimize Loading Conditions:
-
Ensure Protonation: Your this compound derivative must be in its protonated (cationic) form to bind to the SCX resin. Dissolve your crude sample in a solvent and adjust the pH to be at least 2 pH units below the pKa of the amine nitrogens. A common loading solvent is methanol with a small amount of acetic or formic acid.
-
Solvent Polarity: Ensure the loading solvent is not too non-polar, which might cause precipitation of your compound before it has a chance to bind.
-
-
Optimize Washing Step:
-
Wash with a Non-basic Solvent: Wash the cartridge thoroughly with a solvent like methanol to remove neutral and acidic impurities. Ensure the wash solvent does not disrupt the ionic interaction (i.e., it should not be basic).
-
-
Optimize Elution Conditions:
-
Ensure Deprotonation: To release your compound, you must disrupt the ionic bond by deprotonating the nitrogen atoms. This is achieved by eluting with a basic solution.
-
Increase Elution Strength: If recovery is low, the elution solution may not be strong enough.
-
A common eluent is 2M ammonia in methanol.[16]
-
If this is not effective, you can try increasing the concentration of ammonia or using a stronger, non-nucleophilic base.
-
-
Flow Rate and Volume: Elute slowly to allow sufficient time for the exchange to occur. Use an adequate volume of the elution buffer (e.g., 5-10 column volumes).
-
-
Check for Secondary Interactions:
-
Some SCX resins have aromatic linkers (e.g., tosic acid-based) which can lead to secondary hydrophobic interactions.[15] If your derivative is also very non-polar, this might make elution more difficult. In such cases, adding some organic solvent to the elution buffer might help, but the primary driver for elution is the high pH.
-
Experimental Protocols
Protocol 1: General Purpose Purification using SCX Cartridge
This protocol is suitable for the initial cleanup of a reaction mixture to isolate the basic this compound derivative from neutral or acidic byproducts.
-
Cartridge Conditioning: Condition a SiliaPrep SCX cartridge (e.g., 500 mg) by washing with one column volume of methanol.[16]
-
Sample Preparation and Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., methanol, DCM).
-
Load the solution onto the conditioned SCX cartridge.
-
-
Washing:
-
Wash the cartridge with 3-5 column volumes of methanol to elute non-basic impurities. Collect this fraction and analyze by TLC or LC-MS to ensure no product is lost.
-
-
Elution:
-
Post-Purification:
-
Evaporate the solvent from the eluate under reduced pressure. The resulting material is often significantly purer and can be used directly or subjected to a final polishing step by flash chromatography or prep-HPLC.
-
Protocol 2: Preparative RP-HPLC for a Moderately Polar Derivative
This protocol provides a starting point for purifying a this compound derivative that has some retention on a C18 column.
-
Column: C18, 5 or 10 µm particle size (e.g., 19 x 150 mm).
-
Mobile Phase A: HPLC Grade Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions and pressure limits).
-
Detection: UV at a suitable wavelength (e.g., 210 nm, 220 nm, or 254 nm depending on the chromophores present).
-
Gradient: Start with a linear gradient, for example, 5% to 95% B over 20-30 minutes. Optimize based on analytical scale results.
-
Sample Preparation: Dissolve the sample in a solvent with a composition similar to or weaker than the initial mobile phase conditions (e.g., Water/Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm filter before injection.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 5 column volumes.
-
Inject the prepared sample.
-
Run the gradient and collect fractions based on the UV chromatogram.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and remove the solvent, typically by lyophilization to handle the water/TFA mobile phase.
-
Data Presentation
Table 1: Starting Conditions for Different Chromatographic Modes
| Chromatographic Mode | Stationary Phase | Typical Mobile Phase Organic | Typical Mobile Phase Aqueous/Modifier | Best For... |
| Reversed-Phase (RP) | C18, C8 (Base-Deactivated) | Acetonitrile or Methanol | Water with 0.1% TFA or Formic Acid | Non-polar to moderately polar derivatives. |
| Normal-Phase (NP) | Silica, Alumina | Hexane/Heptane | Ethyl Acetate or Ethanol + 0.1% TEA | Non-polar, protected derivatives. |
| HILIC | Bare Silica, Amide, Diol | Acetonitrile (>70%) | Water with Ammonium Formate/Acetate (10-20 mM) | Highly polar, water-soluble derivatives. |
| SCX | Benzenesulfonic acid silica | Methanol (for wash) | Methanol with 2M Ammonia (for elution) | Capturing basic compounds from crude mixtures. |
| Chiral | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Hexane/Isopropanol or Methanol/Acetonitrile | Modifiers as needed (e.g., DEA, TFA) | Separation of enantiomers. |
Visualizations
Experimental Workflow for Purification
Caption: Generalized workflow for the purification of this compound derivatives.
Troubleshooting Logic for Peak Tailing in RP-HPLC
Caption: Decision tree for troubleshooting peak tailing of basic compounds in RP-HPLC.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nestgrp.com [nestgrp.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. specartridge.com [specartridge.com]
- 16. silicycle.com [silicycle.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Investigating the stability of 2,6-diazaspiro[3.3]heptane in acidic media.
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,6-diazaspiro[3.3]heptane in acidic media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic conditions?
A1: The stability of this compound in acidic media is condition-dependent. While it is used in many applications, caution is advised, particularly with strong mineral acids like hydrochloric acid (HCl). Reports indicate that treatment of N-Boc protected this compound with HCl in diethyl ether can lead to ring-opening of the spirocyclic system.[1] For applications requiring acidic conditions, weaker acids or alternative deprotection methods are recommended.
Q2: I am observing unexpected byproducts after treating my this compound derivative with HCl. What could be happening?
A2: The formation of unexpected byproducts upon treatment with hydrochloric acid is likely due to the acid-catalyzed ring-opening of the strained azetidine rings within the spiro[3.3]heptane core.[1] This can lead to a complex mixture of products. We recommend analyzing your sample by LC-MS to identify the masses of the byproducts, which may correspond to ring-opened species. To avoid this, consider using trifluoroacetic acid (TFA) for deprotection or other non-acidic methods if possible.[1]
Q3: What are the recommended acidic conditions for handling this compound?
A3: For processes such as the removal of a Boc-protecting group, trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a preferred method that has been shown to be effective without causing the ring-opening observed with HCl.[1] If the use of a protic acid is required for other reasons, it is advisable to conduct preliminary stability studies at a small scale to assess the impact on your specific derivative.
Q4: How can I assess the stability of my specific this compound derivative in acidic media?
A4: A forced degradation study is the standard approach to determine the stability of a compound under various stress conditions, including acidic stress.[2][3][4] This involves subjecting a sample of your compound to different pH levels, temperatures, and exposure times to identify potential degradation products and establish degradation pathways.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield after reaction in acidic media | Degradation of the this compound core. | 1. Re-evaluate the necessity of acidic conditions. 2. If acid is required, switch to a weaker acid (e.g., acetic acid) or a different acid (e.g., TFA instead of HCl).[1] 3. Perform the reaction at a lower temperature to minimize degradation. |
| Multiple unexpected spots on TLC or peaks in LC-MS | Acid-induced ring-opening or other decomposition pathways. | 1. Isolate and characterize the major degradation products to understand the reaction pathway. 2. Utilize the recommended forced degradation protocol to systematically evaluate stability. 3. Employ a non-acidic alternative for your transformation if available. |
| Inconsistent reaction outcomes | Variable rates of degradation due to minor fluctuations in acid concentration, temperature, or reaction time. | 1. Strictly control reaction parameters. 2. Perform a time-course study to determine the optimal reaction time before significant degradation occurs. 3. Consider buffering the reaction mixture if applicable. |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate how stability data can be summarized. Actual results may vary depending on the specific derivative and experimental conditions.
| Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 2 | 60 | 15% | Ring-opened chloroamine |
| 0.1 M HCl | 8 | 60 | 45% | Ring-opened chloroamine, secondary degradation products |
| 0.01 M HCl | 8 | 60 | 10% | Ring-opened chloroamine |
| 0.1 M H₂SO₄ | 8 | 60 | 38% | Ring-opened sulfate adduct |
| 10% TFA in DCM | 8 | 25 | < 2% | None detected |
| 1 M Acetic Acid | 24 | 60 | < 5% | Minor uncharacterized impurities |
Experimental Protocols
Protocol: Forced Degradation Study in Acidic Media
This protocol is a general guideline for assessing the stability of a this compound derivative in acidic conditions.[2][3][5]
Objective: To determine the degradation pathway and kinetics of a this compound derivative under acidic stress.
Materials:
-
This compound derivative
-
0.1 M Hydrochloric Acid
-
0.01 M Hydrochloric Acid
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
HPLC system with a UV detector or Mass Spectrometer
-
Vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol/water).
-
Stress Sample Preparation:
-
For each condition, mix equal volumes of the stock solution and the acidic solution (e.g., 1 mL of stock + 1 mL of 0.1 M HCl) in a vial.
-
Prepare a control sample by mixing the stock solution with the solvent used for the acid (e.g., water).
-
-
Incubation:
-
Place the vials in a heating block or water bath set to the desired temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation.
-
Dilute the quenched samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample at time zero.
-
Identify potential degradation products by their retention times and, if using a mass spectrometer, their mass-to-charge ratios.
-
Visualizations
Hypothesized Acid-Catalyzed Ring Opening of this compound
Caption: Proposed degradation pathway in the presence of HCl.
Troubleshooting Workflow for Stability Issues
Caption: Logic diagram for troubleshooting stability problems.
References
- 1. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. longdom.org [longdom.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
Overcoming steric hindrance in reactions involving 2,6-diazaspiro[3.3]heptane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the chemical functionalization of 2,6-diazaspiro[3.3]heptane, a rigid, sterically hindered scaffold of increasing importance in medicinal chemistry.
Section 1: N-Arylation (Buchwald-Hartwig Coupling)
The palladium-catalyzed Buchwald-Hartwig amination is a primary method for N-arylation, but the steric bulk of the this compound core can significantly impede the reaction, leading to low yields or failure.
FAQ 1: Why is my Buchwald-Hartwig N-arylation of this compound failing or giving low yields?
Answer: Low yields in the N-arylation of this sterically hindered secondary amine are typically due to an inefficient catalytic cycle. The key challenges are the oxidative addition of the aryl halide and the final reductive elimination step, both of which are sensitive to steric hindrance.[1] Success hinges on the proper selection of a palladium catalyst, a bulky phosphine ligand, and a suitable base.
Common causes for failure include:
-
Inappropriate Ligand Choice: Standard phosphine ligands like P(o-tolyl)₃ or even bidentate ligands like BINAP may not be sterically bulky enough to promote the reaction effectively with this substrate.[1]
-
Inefficient Catalyst System: The combination of palladium precursor and ligand is critical. Pre-formed catalysts or specific combinations are often required.
-
Incorrect Base: The choice of base is crucial for deprotonating the amine without causing side reactions. Sodium tert-butoxide (NaOt-Bu) is commonly effective.[2]
-
Low Reaction Temperature: Due to the high activation energy associated with sterically demanding substrates, elevated temperatures (e.g., 100 °C) are often necessary.[2]
Troubleshooting Low N-Arylation Yields
Use the following logical workflow to troubleshoot and optimize your reaction.
Data: Catalyst Systems for N-Arylation
For successful N-arylation of mono-Boc-protected this compound, a combination of a palladium source and a bulky, electron-rich phosphine ligand is essential. The RuPhos ligand has demonstrated high efficacy.[2]
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Time | Notes |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Dioxane | 100 | 20 min | High yields reported for coupling with various aryl halides.[2] |
| Pd(OAc)₂ | BrettPhos | NaOt-Bu | Toluene | 110 | 18 h | Effective for other hindered secondary amines.[3] |
Key Experimental Protocol: N-Arylation of tert-Butyl this compound-2-carboxylate
This protocol is adapted from methodologies reported for the successful N-arylation of related diazaspiroalkanes.[2]
-
Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv), tert-butyl this compound-2-carboxylate (1.2 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Addition: In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., RuPhos, 4 mol %).
-
Reaction Setup: Add anhydrous, degassed 1,4-dioxane to the vial containing the catalyst components. Stir for 1 minute, then transfer this catalyst solution to the vial containing the substrates and base.
-
Reaction Execution: Seal the reaction vial and remove it from the glovebox. Place it in a preheated oil bath at 100 °C.
-
Monitoring and Workup: Stir the reaction for the specified time (e.g., 20 minutes to several hours), monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 2: N-Acylation
Direct acylation with standard reagents like acyl chlorides can be challenging due to the steric hindrance around the nitrogen atoms. This can lead to low conversion and the formation of side products.
FAQ 2: My standard acylation with an acyl chloride is not working. What should I do?
Answer: The low reactivity of the sterically hindered secondary amine in this compound makes it a poor nucleophile for standard acyl chlorides. Direct reaction often requires harsh conditions that can lead to decomposition. For related strained spirocycles, direct acylation with acid chlorides has been reported to give poor results due to competitive side reactions.[4][5]
The recommended solution is to use more reactive acylating systems, such as those employed in peptide synthesis for coupling hindered amino acids.
Recommended Strategies:
-
Use Peptide Coupling Reagents: Reagents like HATU, HBTU, or PyBOP are designed to activate carboxylic acids to form highly reactive esters or amides in situ, which can then be attacked by even poor nucleophiles.
-
Symmetrical Anhydrides: Pre-forming a symmetrical anhydride from the carboxylic acid using a carbodiimide can increase the acylating potential.[6]
-
Alternative Acylating Agents: For some applications, using di-tert-butyl dicarbonate (Boc₂O) can be effective for introducing a Boc group.[4]
Data: Recommended Reagents for Hindered Amide Bond Formation
| Reagent Class | Example(s) | Base | Typical Solvent | Key Advantage |
| Uronium/Aminium | HATU, HCTU | DIPEA, Collidine | DMF, DCM | High reactivity, suppresses racemization.[7] |
| Phosphonium | PyBOP | DIPEA | DMF | Non-toxic alternative to BOP, effective for solid-phase synthesis.[7] |
| Carbodiimide + Additive | EDC, DIC + HOBt/HOAt | NMM, DIPEA | DCM, DMF | Classic method, additives enhance rate and reduce side reactions. |
Key Experimental Protocol: N-Acylation using HATU
This protocol is a general method adapted from standard peptide coupling procedures suitable for hindered amines.[7]
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF in a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equiv), to the mixture and stir at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of tert-butyl this compound-2-carboxylate (1.1 equiv) in anhydrous DMF to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography.
Section 3: General Troubleshooting & Side Reactions
FAQ 3: I am trying to remove a Boc protecting group with HCl, but I am seeing decomposition of my product. What is happening?
Answer: The strained dual azetidine ring system of this compound is susceptible to ring-opening under certain acidic conditions. It has been specifically noted that treatment with hydrochloric acid (HCl) can cause the spirocycle to undergo a ring-opening side reaction.[2] This is a critical issue to be aware of during deprotection steps.
Solution: The preferred method for Boc deprotection of this scaffold is to use trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] This method is generally effective at removing the Boc group while preserving the integrity of the spirocyclic core.
Data: Yields from Reductive Amination & Cyclization
The following data demonstrates typical yields for the synthesis of N-substituted 2,6-diazaspiro[3.3]heptanes via a reductive amination/cyclization sequence, illustrating the feasibility of accessing diverse derivatives.[8]
| Aniline Derivative (R-NH₂) | Intermediate Amine Yield (%) | Final Spirocycle Yield (%) |
| Aniline | 78 | 84 |
| 4-Fluoroaniline | 80 | 79 |
| 4-Chloroaniline | 75 | 81 |
Table adapted from Hamza, D. et al.[8]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Optimization of Pd-Catalyzed Coupling with 2,6-Diazaspiro[3.3]heptane
Welcome to the technical support center for the optimization of reaction conditions for Palladium-catalyzed coupling with 2,6-diazaspiro[3.3]heptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Low or No Product Yield
Question 1: My Pd-catalyzed coupling of N-Boc-2,6-diazaspiro[3.3]heptane with an aryl halide is resulting in a low yield. What are the primary factors to investigate?
Answer: Low yields in the Buchwald-Hartwig amination of N-Boc-2,6-diazaspiro[3.3]heptane can arise from several factors. A systematic approach to troubleshooting is recommended. Consider the following:
-
Catalyst System (Palladium Source & Ligand): The choice of the palladium precursor and ligand is critical and highly dependent on the substrates.[1] For the coupling of this compound, sterically hindered biarylphosphine ligands are often effective.[1] Using a pre-catalyst can be more efficient as it doesn't require an in-situ reduction of Pd(II) to Pd(0).[1]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, which could require higher reaction temperatures.[1]
-
Solvent and Temperature: Anhydrous and degassed solvents are essential for reproducible results. Toluene and 1,4-dioxane are common choices for these reactions.[2] The reaction temperature typically ranges from 80-110 °C.[2] Insufficient temperature can lead to slow reaction rates, while excessively high temperatures may cause catalyst decomposition.
-
Reagent Purity and Inert Atmosphere: Palladium-catalyzed reactions are sensitive to air and moisture. Ensure all reagents, especially the solvent and the amine, are dry and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2]
Question 2: I am observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?
Answer: The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst decomposition and deactivation. This can be a significant contributor to low yields.
-
Causes:
-
High Temperatures: Prolonged heating at temperatures above 120 °C can lead to catalyst agglomeration and precipitation.
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition.
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation and subsequent decomposition.[3]
-
-
Solutions:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.
-
Increase Ligand Loading: A slight excess of the phosphine ligand relative to the palladium source can help stabilize the catalyst.
-
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.
-
Selectivity Issues: Mono- vs. Di-arylation
Question 3: I am trying to achieve selective mono-arylation of this compound, but I am observing significant amounts of the di-arylated product. How can I improve selectivity?
Answer: Achieving selective mono-arylation of a symmetric diamine like this compound is a common challenge. The use of a mono-protected starting material is the most effective strategy.
-
Use of a Protecting Group: Starting with N-Boc-2,6-diazaspiro[3.3]heptane is the standard approach to ensure mono-arylation. The Boc (tert-butyloxycarbonyl) group protects one of the amine functionalities, directing the arylation to the free secondary amine.[4][5] The Boc group can be subsequently removed under acidic conditions if the unprotected secondary amine is desired.
-
Controlling Stoichiometry (for unprotected diamine): While less reliable, using a slight excess of the diamine relative to the aryl halide can favor mono-arylation. However, this often leads to a mixture of starting material, mono-arylated, and di-arylated products, requiring careful purification.
Question 4: I need to synthesize the di-arylated product. What conditions would favor the formation of the N,N'-diaryl-2,6-diazaspiro[3.3]heptane?
Answer: To favor di-arylation, you should start with the unprotected this compound and adjust the stoichiometry of the reactants.
-
Reactant Stoichiometry: Use at least two equivalents of the aryl halide for every one equivalent of this compound. An excess of the aryl halide may be beneficial to drive the reaction to completion.
-
Reaction Time and Temperature: Longer reaction times and potentially higher temperatures may be required to ensure the second arylation step proceeds efficiently.
-
Catalyst Loading: A slightly higher catalyst loading might be necessary to maintain catalytic activity for the second, often slower, C-N bond formation.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key reaction parameters and their typical ranges for the Pd-catalyzed coupling of N-Boc-2,6-diazaspiro[3.3]heptane. These are general guidelines, and optimal conditions should be determined experimentally for each specific substrate combination.
Table 1: Typical Reaction Conditions for Mono-arylation of N-Boc-2,6-diazaspiro[3.3]heptane
| Parameter | Recommended Range | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are also a good option. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are generally effective. |
| Pd Loading | 1 - 5 mol% | Lower loadings may be possible with highly reactive substrates. |
| Ligand:Pd Ratio | 1:1 to 2:1 | A slight excess of ligand can stabilize the catalyst. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong base suitable for many substrates. K₃PO₄ and Cs₂CO₃ are milder alternatives. |
| Base Equivalents | 1.2 - 2.0 | An excess of base is typically required. |
| Solvent | Toluene, 1,4-Dioxane | Must be anhydrous and degassed. |
| Concentration | 0.1 - 0.5 M | |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive aryl chlorides. |
| Reaction Time | 2 - 24 hours | Monitor by TLC, GC-MS, or LC-MS. |
Experimental Protocols
Key Experiment: General Protocol for the Pd-Catalyzed Mono-arylation of N-Boc-2,6-diazaspiro[3.3]heptane
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Boc-2,6-diazaspiro[3.3]heptane
-
Aryl halide (bromide or chloride)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Reaction vessel (e.g., oven-dried Schlenk tube or vial with a PTFE-lined cap)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), N-Boc-2,6-diazaspiro[3.3]heptane (1.2 mmol), the palladium pre-catalyst (0.02 mmol, 2 mol%), and the base (1.4 mmol) to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.2 M) to the reaction vessel.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction mixture for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane.
Visualizations
Caption: Troubleshooting workflow for low yield in Pd-catalyzed coupling.
Caption: Strategies for controlling mono- vs. di-arylation.
References
Technical Support Center: N-Boc-2,6-diazaspiro[3.3]heptane Deprotection
Welcome to the technical support center for the deprotection of N-Boc-2,6-diazaspiro[3.3]heptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific diazaspirocyclic scaffold.
Troubleshooting Guides & FAQs
This section addresses common issues and questions in a Q&A format to help you navigate challenges in your experiments.
Issue 1: Incomplete or Sluggish Deprotection with Standard Acidic Conditions
Question: My N-Boc deprotection of 2,6-diazaspiro[3.3]heptane using standard TFA/DCM or HCl/dioxane is slow or does not proceed to completion. What could be the cause and how can I resolve it?
Answer: Several factors can contribute to incomplete or slow deprotection:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low for this specific substrate.
-
Low Reaction Temperature: While starting at 0°C is common to control exotherms, the reaction may require warming to room temperature to proceed at a reasonable rate.
-
Steric Hindrance: The spirocyclic nature of the molecule might present some steric hindrance, requiring slightly more forcing conditions compared to simpler amines.
-
Reagent Quality: Ensure that the acid used (especially TFA) is not old or degraded, as this can affect its efficacy.
Recommended Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. For stubborn substrates, using neat TFA for a short period might be effective, provided your molecule can tolerate these harsh conditions.
-
Elevate Temperature: Allow the reaction to warm to room temperature and stir for a longer duration. Monitor the reaction progress by TLC or LC-MS.
-
Switch to a More Suitable Acidic System: For N-Boc-2,6-diazaspiro[3.3]heptane, TFA in DCM is generally the preferred method. It has been noted that treatment with HCl can lead to ring-opening of the diazaspiro[3.3]heptane core[1].
Issue 2: Undesired Side Products or Ring Opening
Question: I am observing unexpected side products, and I suspect ring-opening of my this compound scaffold upon deprotection. How can I avoid this?
Answer: Ring-opening is a known issue with the this compound system, particularly under certain acidic conditions.
Recommended Solutions:
-
Avoid HCl: As mentioned, TFA in DCM is the preferred deprotection method for this specific scaffold to minimize the risk of ring-opening[1].
-
Milder Acidic Conditions: If your substrate is sensitive, consider using milder acids such as p-toluenesulfonic acid (p-TsOH).
-
Acid-Free Methods: Explore alternative, non-acidic deprotection methods. Thermal deprotection or using reagents like oxalyl chloride in methanol can be viable options for sensitive substrates[2].
Issue 3: Difficulty in Isolating the Deprotected Product
Question: After deprotection with TFA, my product is an oily salt that is difficult to handle and purify. What is the best way to isolate the free amine?
Answer: TFA salts are often oils. Here are a few work-up procedures to obtain the free amine:
Recommended Solutions:
-
Basic Work-up: After removing the TFA in vacuo, dissolve the residue in a suitable organic solvent (like DCM or EtOAc) and wash with a mild base such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. Be cautious of CO₂ evolution during neutralization.
-
Ion-Exchange Resin: Use a basic ion-exchange resin to scavenge the TFA salt and isolate the free amine.
-
Precipitation as a Different Salt: If a solid product is desired, consider converting the TFA salt to a hydrochloride (HCl) salt by dissolving the crude product in a minimal amount of solvent and adding a solution of HCl in a compatible solvent (e.g., dioxane or ether). This can often induce precipitation of the more crystalline HCl salt.
FAQ 1: Can I selectively deprotect only one of the two Boc groups on a bis-Boc-2,6-diazaspiro[3.3]heptane?
Answer: Yes, selective mono-deprotection of symmetrical bis-Boc protected diamines is possible, although it can be challenging. One promising approach is thermal deprotection under continuous flow conditions. By carefully controlling the temperature and residence time, it is possible to selectively remove one Boc group[2]. For instance, aryl N-Boc groups are generally more labile to thermal cleavage than alkyl N-Boc groups[2]. While specific conditions for bis-Boc-2,6-diazaspiro[3.3]heptane are not widely reported, this strategy provides a strong starting point for optimization.
FAQ 2: What are some acid-free alternatives for the deprotection of N-Boc-2,6-diazaspiro[3.3]heptane?
Answer: For substrates that are sensitive to strong acids, several acid-free methods can be employed:
-
Thermal Deprotection: Heating the N-Boc protected compound in a suitable solvent can effect deprotection. This has been shown to be effective for various amines and can be performed under continuous flow conditions[2].
-
Oxalyl Chloride in Methanol: This provides a mild method for the deprotection of a wide range of N-Boc protected compounds at room temperature.
-
Mechanochemical Deprotection: Ball milling of the N-Boc protected amine with p-toluenesulfonic acid under solvent-free conditions can afford the deprotected amine salt in high yield and with short reaction times.
Data Presentation
The following table summarizes various deprotection methods for N-Boc protected amines. Note that the conditions and yields are general and may require optimization for N-Boc-2,6-diazaspiro[3.3]heptane.
| Deprotection Method | Reagents & Solvents | Temperature | Typical Reaction Time | Typical Yields | Notes |
| Standard Acidic | |||||
| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM | 0°C to RT | 1 - 4 hours | >90% | Preferred method for this compound to avoid ring opening[1]. |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or MeOH | Room Temperature | 2 - 16 hours | >90% | Caution: May cause ring-opening of the this compound scaffold[1]. |
| Alternative Methods | |||||
| Thermal Deprotection | Methanol or Trifluoroethanol | 150 - 230°C | 30 - 45 minutes | 70 - 90% | Can be used for selective mono-deprotection of bis-Boc compounds[2]. |
| Oxalyl Chloride | Oxalyl Chloride in Methanol | Room Temperature | 1 - 4 hours | up to 90% | A mild alternative for acid-sensitive substrates. |
| p-Toluenesulfonic Acid | p-TsOH in DME or neat | 40°C or RT (ball mill) | 10 min - 2 hours | High | Milder acidic conditions. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a general and efficient method for N-Boc deprotection.
Materials:
-
N-Boc-2,6-diazaspiro[3.3]heptane
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve N-Boc-2,6-diazaspiro[3.3]heptane (1 equivalent) in anhydrous DCM (to make a 0.1-0.5 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Work-up (to obtain free amine):
-
Dissolve the oily residue in DCM.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid (Caution: CO₂ evolution).
-
Continue adding the basic solution until the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected 2,6-diazaspiro[3.e]heptane.
-
Protocol 2: Thermal Deprotection in Continuous Flow
This protocol is a starting point for the thermal deprotection and can be adapted for selective mono-deprotection.
Materials:
-
N-Boc-2,6-diazaspiro[3.3]heptane or bis-Boc-2,6-diazaspiro[3.3]heptane
-
Methanol (MeOH)
-
Continuous flow reactor system
Procedure:
-
Prepare a solution of the N-Boc protected substrate in MeOH.
-
Set up the continuous flow reactor with the desired temperature and residence time. For selective mono-deprotection of a bis-Boc compound, start with a lower temperature (e.g., 150-170°C) and for full deprotection, a higher temperature may be required (e.g., 230°C)[2].
-
Pump the solution through the heated reactor.
-
Collect the output from the reactor.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Decision workflow for selecting a deprotection method.
Caption: Troubleshooting workflow for incomplete deprotection.
References
Understanding and preventing ring-opening of the 2,6-diazaspiro[3.3]heptane core.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the 2,6-diazaspiro[3.3]heptane core.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound derivatives.
Issue 1: Ring-opening observed during N-Boc deprotection.
-
Symptom: Mass spectrometry or NMR analysis of the product mixture after Boc deprotection shows evidence of ring-opened byproducts, such as the formation of a 3-(aminomethyl)-3-(hydroxymethyl)azetidine or further degradation products.
-
Probable Cause: The use of strong acidic conditions, particularly hydrochloric acid (HCl), can catalyze the ring-opening of the strained azetidine rings of the this compound core.[1]
-
Solution:
-
Recommended Protocol: Utilize milder acidic conditions for Boc deprotection. Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is a preferred method that has been shown to minimize ring-opening.[1]
-
Alternative Protecting Groups: If ring-opening persists even with TFA, consider using alternative nitrogen protecting groups that can be removed under non-acidic conditions, such as a benzyl group (removable by hydrogenolysis) or a Cbz group.
-
Issue 2: Low yield or decomposition during N-functionalization or coupling reactions.
-
Symptom: The desired N-functionalized this compound derivative is obtained in low yield, with significant formation of unidentified byproducts.
-
Probable Cause: Although generally stable, the this compound core can be sensitive to prolonged exposure to high temperatures or certain reagents.
-
Solution:
-
Temperature Control: If the reaction is performed at elevated temperatures, try reducing the temperature and extending the reaction time. Monitor the reaction progress closely to avoid prolonged heating after completion.
-
Solvent Choice: Ensure the use of appropriate solvents. For instance, in some cyclization reactions to form the core, DMF has been found to give cleaner reaction profiles than NMP, DMA, or pyridine mixtures.[2]
-
Reagent Stoichiometry: Carefully control the stoichiometry of reagents, as excess of a particular reagent could potentially lead to side reactions.
-
Issue 3: Unexpected side reactions involving the spirocyclic core.
-
Symptom: Formation of unexpected products where the this compound core has undergone rearrangement or addition reactions.
-
Probable Cause: The inherent ring strain of the azetidine rings can make the core susceptible to strain-release reactions under specific conditions, such as in the presence of certain electrophiles or nucleophiles.
-
Solution:
-
Reaction Condition Optimization: Re-evaluate the reaction conditions. The choice of catalyst, solvent, and temperature can significantly influence the reaction pathway.
-
Protecting Group Strategy: If one of the nitrogen atoms is unprotected, it may participate in undesired side reactions. Consider protecting one of the nitrogens if it is not the intended site of reaction.
-
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the this compound core generally stable?
The this compound core is generally stable under a range of conditions commonly used in organic synthesis, including:
-
Basic conditions: It is stable to bases such as potassium tert-butoxide (t-BuOK) and sodium tert-butoxide (NaO-t-Bu).[2][3]
-
Palladium-catalyzed cross-coupling reactions: The core is compatible with typical Buchwald-Hartwig amination conditions.[3]
-
Reductive amination conditions: It can be synthesized and handled under standard reductive amination conditions.[2]
-
Elevated temperatures: The core has been shown to be stable at temperatures up to 110°C in DMF/water mixtures for several hours.[2]
Q2: What are the primary factors that can lead to the ring-opening of the this compound core?
The primary factor leading to ring-opening is the presence of strong acids. The protonation of one of the azetidine nitrogen atoms can activate the strained ring system towards nucleophilic attack, resulting in cleavage of a C-N bond.[1] The specific substituents on the nitrogen atoms can also influence the susceptibility to ring-opening.
Q3: Are there any specific reagents that should be avoided when working with this compound derivatives?
Caution should be exercised when using strong, non-nucleophilic acids. While specific quantitative data is limited, it is advisable to avoid the use of concentrated HCl, especially at elevated temperatures. When an acidic catalyst is required, it is best to use the mildest acid that can effectively promote the desired reaction and to keep reaction times and temperatures to a minimum.
Q4: How does the stability of the this compound core compare to other common cyclic amines like piperazine?
The this compound core is a strained ring system, which makes it more susceptible to ring-opening reactions compared to the strain-free six-membered ring of piperazine. However, this increased reactivity is also a feature that can be exploited in certain synthetic applications. Despite its strain, the this compound core is sufficiently stable to be widely used as a piperazine bioisostere in drug discovery.[4]
Data Presentation
Table 1: Qualitative Stability of the this compound Core under Various Conditions
| Condition Category | Reagent/Condition | Observation | Citation |
| Acidic Conditions | HCl in diethyl ether | Ring-opening observed during Boc deprotection. | [1] |
| Trifluoroacetic acid (TFA) in DCM | Preferred method for Boc deprotection, minimizes ring-opening. | [1] | |
| Basic Conditions | Potassium tert-butoxide (t-BuOK) in THF | Stable during cyclization at 70°C. | [2] |
| Sodium tert-butoxide (NaO-t-Bu) | Stable during Pd-catalyzed C-N cross-coupling. | [1] | |
| Temperature | 110°C in DMF/water | Stable for several hours during cyclization. | [2] |
| Reaction Types | Pd-catalyzed amination | The core is a suitable building block. | [3] |
| Reductive amination | Stable under these conditions. | [2] |
Experimental Protocols
Protocol 1: Recommended N-Boc Deprotection of a this compound Derivative
This protocol is based on the successful deprotection of N-Boc protected this compound derivatives with minimal ring-opening.[1]
-
Dissolution: Dissolve the N-Boc protected this compound derivative in dichloromethane (DCM).
-
Addition of TFA: Add trifluoroacetic acid (TFA) to the solution. A typical ratio is 1:1 to 1:4 (v/v) of TFA to DCM, but this may need to be optimized for specific substrates.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS. Deprotection is typically complete within a few hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting TFA salt can often be used directly in the next step or can be neutralized by partitioning between a suitable organic solvent and a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Purification: If necessary, the free amine can be purified by an appropriate method such as column chromatography or crystallization.
Visualizations
Caption: Acid-catalyzed ring-opening of the this compound core.
Caption: Recommended workflow for N-Boc deprotection.
Caption: Troubleshooting logic for ring-opening of the this compound core.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Synthesis of Substituted 2,6-Diazaspiro[3.3]heptanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the diastereoselective synthesis of substituted 2,6-diazaspiro[3.3]heptanes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of substituted 2,6-diazaspiro[3.3]heptanes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of the Desired Product | Inefficient Cyclization: The cyclization step to form the second azetidine ring may be slow or incomplete. | - Optimize the base and solvent system: For cyclizations involving intramolecular nucleophilic substitution, strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) in an aprotic solvent such as THF can be effective.[1] - Increase reaction temperature: Heating the reaction can promote cyclization. For instance, heating in DMF at 110 °C has been shown to drive the reaction to completion.[1] - Consider the addition of water: In some cases, the addition of water to a solvent like DMF can accelerate the cyclization, even without an added base.[1] |
| Decomposition of Starting Materials or Products: The spirocyclic core can be sensitive to certain conditions. | - Avoid strongly acidic conditions for deprotection: The 2,6-diazaspiro[3.3]heptane scaffold can undergo ring-opening when treated with strong acids like HCl. Trifluoroacetic acid (TFA) in dichloromethane is a preferred alternative for the removal of Boc protecting groups.[2] | |
| Inefficient Reductive Amination: The initial coupling of the aldehyde with the amine may be low-yielding. | - For anilines: Use sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid.[1] - For alkyl amines: A stepwise approach of first forming the imine in a toluene-methanol mixture, followed by reduction with sodium borohydride in methanol, can give excellent yields.[1] | |
| Low Diastereoselectivity | Poor Facial Selectivity in the Key Bond-Forming Step: The approach of the nucleophile or electrophile to the prochiral center is not well-differentiated. | - Use of Chiral Auxiliaries: Employing a chiral auxiliary, such as in Davis-Ellman imines, can effectively control the stereochemistry of the addition, leading to high diastereomeric ratios (up to 98:2).[3] - Choice of Catalyst: For reactions like rhodium-catalyzed cyclopropanations to form related azaspiro compounds, the choice of a chiral dirhodium catalyst, such as Rh2(S-pPhTPCP)4, can lead to high diastereoselectivity (>20:1 d.r.).[4] |
| Reaction Conditions Favoring Epimerization: The product may be isomerizing under the reaction or workup conditions. | - Screen reaction temperature and time: Lowering the temperature may improve selectivity. - Use of milder bases or acids: If a basic or acidic condition is suspected to cause epimerization, screen for milder alternatives. | |
| Difficult Purification | Formation of Closely Eluting Byproducts: Side reactions may lead to impurities with similar polarity to the desired product. | - Optimize reaction conditions to minimize byproducts: Re-evaluate stoichiometry, temperature, and reaction time. For instance, using DBU in DMF at 70°C can give a cleaner conversion compared to other base/solvent combinations.[1] - Utilize different purification techniques: If flash column chromatography is insufficient, consider techniques like preparative HPLC or crystallization. - Ion-exchange chromatography: For basic amine products, using an SCX (Strong Cation Exchange) cartridge can be an effective purification step.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of substituted 2,6-diazaspiro[3.3]heptanes?
A1: A common and versatile starting material is 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. This can be synthesized from a readily accessible chloroester via reduction to the corresponding alcohol followed by oxidation.[1] Another approach involves the use of 3-azetidinecarboxylate anions which can be added to Davis-Ellman imines for an asymmetric synthesis.[3]
Q2: Which reaction conditions are crucial for achieving high diastereoselectivity?
A2: For additions to imines, the use of a chiral sulfinamide auxiliary (Davis-Ellman auxiliary) is a key strategy for inducing high diastereoselectivity.[3] In rhodium-catalyzed reactions to form similar spirocycles, the choice of the chiral ligand on the rhodium catalyst is critical for controlling the stereochemical outcome.[4] The specific choice of reagents and reaction conditions will ultimately depend on the desired stereoisomer and the overall synthetic route.
Q3: How can I introduce different substituents on the two nitrogen atoms of the this compound core?
A3: Differential protection is key. One nitrogen can be protected with a group like Boc (tert-butoxycarbonyl) or a benzyl group. The other nitrogen can then be functionalized. Subsequently, the protecting group can be removed to allow for substitution on the first nitrogen. It is important to choose orthogonal protecting groups if you plan to functionalize both nitrogens sequentially. For deprotection, TFA is recommended over HCl for Boc groups to avoid ring opening.[2]
Q4: Are there any specific safety precautions to consider during these syntheses?
A4: Standard laboratory safety practices should always be followed. Some reagents used in these syntheses require special handling. For example, sodium triacetoxyborohydride and sodium borohydride are moisture-sensitive and should be handled in a dry environment. Organometallic reagents and catalysts should be handled under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Key Experiment: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[1]
-
Reductive Amination:
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of aniline and one equivalent of acetic acid.
-
Stir the mixture to form the iminium ion.
-
Add sodium triacetoxyborohydride and continue stirring until the reaction is complete.
-
Work up the reaction to isolate the intermediate, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
-
-
Cyclization:
-
Dissolve the intermediate amine (0.209 g, 0.695 mmol) in THF (1.5 mL).
-
Add potassium tert-butoxide (t-BuOK, 1.53 mL of a 1.0 M solution in THF, 2.2 equiv).
-
Heat the reaction in a sealed tube at 70 °C for 90 minutes.
-
Add an additional portion of t-BuOK (0.7 mL, 1.0 M solution in THF, 1 equiv) and continue heating for another hour.
-
After cooling to room temperature, filter the reaction mixture to remove KCl.
-
Evaporate the solvent to obtain the crude product, which can be further purified by chromatography.
-
Key Experiment: Asymmetric Synthesis via Davis-Ellman Imine[3]
While the full experimental details are not provided in the abstract, the key transformation involves the addition of a 3-azetidinecarboxylate anion to a Davis-Ellman imine. This type of reaction typically involves:
-
Deprotonation: A strong, non-nucleophilic base (e.g., LDA or LiHMDS) is used to generate the enolate from a protected 3-azetidinecarboxylate at low temperature (e.g., -78 °C).
-
Addition: The generated enolate is then added to a solution of the chiral N-tert-butanesulfinyl imine (Davis-Ellman imine).
-
Workup and Purification: The reaction is quenched, and the product is isolated. The diastereoselectivity is typically determined by NMR analysis of the crude product. The chiral auxiliary can be removed in a subsequent step.
Quantitative Data Summary
Table 1: Diastereoselective Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes [3]
| Entry | Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 89 | 98:2 |
| 2 | 4-Methoxyphenyl | 85 | 97:3 |
| 3 | 2-Thienyl | 82 | 95:5 |
| 4 | Isopropyl | 75 | 96:4 |
Table 2: Optimization of Cyclization Conditions [1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | DBU | THF | 70 | 24 | <10 |
| 2 | DBU | DMF | 70 | 24 | 100 |
| 3 | DBU | DMF | 110 | 3 | 100 |
| 4 | K₂CO₃ | DMF | 110 | 3 | 100 (with impurities) |
| 5 | None | DMF | 110 | 16 | 60 |
| 6 | None | DMF/H₂O (8:2) | 110 | 3 | 100 |
Visualizations
Caption: General synthetic workflow for substituted 2,6-diazaspiro[3.3]heptanes.
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2,6-Diazaspiro[3.3]heptane vs. Piperazine: A Comparative Guide for Drug Discovery
In the realm of medicinal chemistry, the piperazine ring is a cornerstone, integrated into the structure of over 100 FDA-approved drugs.[1] Its prevalence is attributed to favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized.[1][2] However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteres—substituents with similar properties that can fine-tune a drug candidate's characteristics.[1] Among the emerging bioisosteres, 2,6-diazaspiro[3.3]heptane (DSH) has garnered significant attention as a rigid, three-dimensional alternative to the more flexible piperazine ring. This guide provides a head-to-head comparison of these two scaffolds, supported by experimental data, to inform strategic decisions in drug design and development.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
The fundamental difference between piperazine and DSH lies in their topology. Piperazine is a six-membered ring that typically adopts a chair conformation, while DSH is a spirocyclic system composed of two fused four-membered azetidine rings. This structural distinction has profound implications for their three-dimensional shape and physicochemical properties.
References
A Comparative Physicochemical Analysis of 2,6-Diazaspiro[3.3]heptane and Piperazine for Drug Discovery
A detailed guide for researchers, scientists, and drug development professionals on the distinct physicochemical properties of 2,6-diazaspiro[3.3]heptane and piperazine, offering insights into their potential applications as pharmaceutical scaffolds.
This guide provides a comprehensive comparison of the key physicochemical properties of this compound and piperazine, two important diamine scaffolds in medicinal chemistry. While piperazine is a well-established and widely utilized moiety in numerous approved drugs, the structurally more complex this compound is emerging as a promising bioisostere, offering opportunities to modulate physicochemical properties and explore novel chemical space. Understanding the differences in their properties is crucial for rational drug design and the development of next-generation therapeutics.
Executive Summary
This comparative analysis reveals that this compound, when compared to its non-spirocyclic counterpart piperazine, generally exhibits lower lipophilicity (logP/logD) and higher basicity (pKa). These altered properties can significantly impact a molecule's solubility, permeability, and interactions with biological targets. The choice between these two scaffolds can therefore have profound implications for the overall drug-like properties of a new chemical entity.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and piperazine. It is important to note that experimental data for the parent this compound is limited, and much of the comparative data is derived from studies of its derivatives.
| Property | This compound | Piperazine |
| Molecular Weight ( g/mol ) | 98.15 | 86.14 |
| pKa | Higher than piperazine derivatives (e.g., N-acetyl and N-methyl derivatives show a ΔpKa of +1.3 to +1.4)[1] | pKa1: 5.35, pKa2: 9.73 (at 25 °C)[1] |
| logP / logD | Generally lower than piperazine derivatives. N-acetyl and N-methyl derivatives show a ΔlogD7.4 of -0.9 to -1.0 compared to their piperazine counterparts[1] | -1.12[2] |
| Aqueous Solubility | The dihydrochloride salt of 2-methyl-2,6-diazaspiro[3.3]heptane exhibits enhanced water solubility compared to the free base[3]. Can be considered to have improved hydrophilicity and aqueous solubility over piperazine in some contexts[4]. | Freely soluble in water[2] |
| Melting Point (°C) | Data not readily available for the parent compound. | 106-110[1] |
| Boiling Point (°C) | Data not readily available for the parent compound. | 146[1] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug discovery. The following are detailed methodologies for the key experiments cited in this guide.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For basic compounds like piperazine and this compound, the pKa of their conjugate acids is determined.
Methodology:
-
Preparation of Solutions: A standard solution of the compound (typically 1-10 mM) is prepared in water or a suitable co-solvent for poorly soluble compounds. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.
-
Titration Setup: A calibrated pH meter with a suitable electrode is immersed in the sample solution, which is continuously stirred. The titrant (acid or base) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized. For diprotic bases like piperazine, two equivalence points and two pKa values will be observed.
Determination of logP/logD by the Shake-Flask Method
The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for their determination.
Methodology:
-
Phase Preparation: A biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4 for logD) is prepared. The two phases are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a sealed container.
-
Equilibration: The mixture is shaken or agitated for a sufficient period (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that influences a drug's absorption and distribution.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Separation of Undissolved Solid: The undissolved solid is removed from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Reporting: The aqueous solubility is reported in units such as mg/mL or µM.
Mandatory Visualizations
Experimental Workflow for Physicochemical Profiling
Caption: Workflow for determining the physicochemical properties of test compounds.
Bioisosteric Replacement of Piperazine with this compound
Caption: Conceptual diagram of bioisosteric replacement and its impact on properties.
Biological Context and Signaling Pathways
Piperazine is a privileged scaffold found in drugs targeting a wide array of biological systems. Its derivatives have been shown to modulate various signaling pathways, often by acting on G-protein coupled receptors (GPCRs) or ion channels. For instance, many antipsychotic and antidepressant drugs containing a piperazine moiety exert their effects by modulating dopaminergic and serotonergic pathways.
This compound is often employed as a bioisostere for piperazine with the goal of improving drug-like properties while retaining or enhancing biological activity. For example, in the development of SOS1 agonists, the replacement of a piperazine with a this compound led to a 3-fold improvement in binding affinity. X-ray crystallography revealed that the spirocyclic analog maintained the key ionic interaction with the target protein, despite a slight shift in the position of the interacting nitrogen atom[1]. This highlights the potential of this scaffold to fine-tune molecular interactions and optimize pharmacological profiles.
The increased basicity of the this compound nitrogen atoms can lead to stronger ionic interactions with acidic residues in a protein's binding site, potentially enhancing potency. Conversely, the lower lipophilicity can improve aqueous solubility and reduce off-target effects associated with high lipophilicity, such as binding to hERG channels or P450 enzymes.
References
A Comparative Guide to the Lipophilicity (LogD) of Novel 2,6-diazaspiro[3.3]heptane Analogs
This guide provides a comparative analysis of the lipophilicity, specifically the distribution coefficient (LogD) at pH 7.4, of novel 2,6-diazaspiro[3.3]heptane analogs. This class of compounds has garnered significant interest in medicinal chemistry as a bioisosteric replacement for more common heterocycles like piperazines, piperidines, and morpholines.[[“]][2][3] The data presented herein demonstrates the potential of the this compound scaffold to modulate physicochemical properties, a critical aspect of drug design and development.
Lipophilicity is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] For ionizable compounds, LogD is a more accurate measure of lipophilicity than LogP as it considers all ionic and neutral species at a specific pH, such as the physiological pH of 7.4.[5][6][7]
Comparative LogD Data
The introduction of a this compound moiety in place of a piperazine ring has been observed to decrease lipophilicity. This counterintuitive finding, where the addition of a carbon atom leads to lower lipophilicity, can be attributed to the increased basicity of the spirocyclic system.[[“]][2][3] The following table summarizes the observed changes in LogD at pH 7.4 (ΔLogD7.4) for several matched pairs, comparing the this compound analog to its corresponding piperazine-containing parent molecule.
| Matched Pair Reference | Parent Compound (Piperazine Analog) | This compound Analog | ΔLogD7.4 | Notes |
| N-Acetyl Amides | Piperazine-N-acetamide derivative | This compound-N-acetamide derivative | -0.15 ± 0.33 (N=4) | Less pronounced effect in neutral amides.[8] |
| Basic Alkyl/Aryl Amines | Alkyl/Aryl-piperazine derivative | Alkyl/Aryl-2,6-diazaspiro[3.3]heptane derivative | -0.80 (N=1) | Statistically not significant due to a single pair.[8] |
| NMe Derivative | N-Methylpiperazine derivative | N-Methyl-2,6-diazaspiro[3.3]heptane derivative | -1.0 | Associated with lowered HLM metabolism.[8] |
| NAc Derivative | N-Acetylpiperazine derivative | N-Acetyl-2,6-diazaspiro[3.3]heptane derivative | -0.9 | Associated with lowered HLM metabolism.[8] |
| GPR119 Agonist Series | Piperazine-containing GPR119 agonist | This compound-containing GPR119 agonist | -0.3 | Both nitrogen atoms are non-basic in this example.[8] |
Note: The data presented is a summary from a study analyzing the effects of this bioisosteric replacement.[8] "N" represents the number of matched pairs observed.
Experimental Protocol for LogD Determination
The "gold standard" for experimental LogD determination is the shake-flask method.[4][9] The following protocol is a standard procedure for determining LogD at pH 7.4.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Dimethyl sulfoxide (DMSO)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) or UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Partitioning:
-
In a vial, add a specific volume of the PBS (pH 7.4) and an equal volume of n-octanol.
-
Spike a small aliquot of the compound's DMSO stock solution into the biphasic system. The final concentration of the test compound should be suitable for the analytical method used, and the DMSO concentration should be kept low (e.g., <1%) to avoid affecting the partitioning.
-
-
Equilibration: Securely cap the vials and shake them for a set period (e.g., 1-2 hours) at a constant temperature (e.g., room temperature) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vials at a sufficient speed and duration to achieve a clear separation of the n-octanol and aqueous layers.
-
Sampling: Carefully withdraw a precise aliquot from both the n-octanol and the aqueous (PBS) layers. Be cautious to avoid cross-contamination of the layers.
-
Quantification: Analyze the concentration of the test compound in each phase using a suitable analytical method, such as LC-MS or UV-Vis spectrophotometry.
-
Calculation of LogD: The LogD value is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Visualizations
The following diagrams illustrate the experimental workflow for LogD determination and the relationship between chemical structure and biological activity.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aragen.com [aragen.com]
- 5. LogD/LogP - Enamine [enamine.net]
- 6. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LogP / LogD shake-flask method [protocols.io]
Unlocking Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 2,6-Diazaspiro[3.3]heptane-Containing Molecules
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and predicting its biological activity. This guide provides an objective comparison of the X-ray crystallographic data for a 2,6-diazaspiro[3.3]heptane-containing molecule and its commonly used bioisostere, piperazine, supported by experimental data.
The rigid, bicyclic core of this compound has emerged as a compelling scaffold in medicinal chemistry, offering a unique conformational constraint compared to more flexible diamine structures like piperazine. X-ray crystallography provides the definitive experimental evidence of a molecule's solid-state conformation, revealing crucial details about bond lengths, bond angles, and overall molecular geometry. This information is invaluable for understanding structure-activity relationships (SAR) and for the computational modeling of ligand-receptor interactions.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a representative this compound derivative, 2,6-dibenzyl-2,6-diazaspiro[3.3]heptane-2,6-diium dichloride, and a common bioisosteric alternative, piperazine dihydrochloride.
Table 1: Comparison of Selected Bond Lengths (Å)
| Bond | 2,6-Dibenzyl-2,6-diazaspiro[3.3]heptane-2,6-diium dichloride | Piperazine Dihydrochloride[1] |
| C-N (endocyclic) | 1.503(3) - 1.511(3) | ~1.503 |
| C-C (endocyclic) | 1.545(4) | ~1.534 |
| C-N (exocyclic, benzyl) | 1.500(3) | N/A |
| C-C (benzyl ring) | 1.378(4) - 1.393(4) | N/A |
Table 2: Comparison of Selected Bond Angles (°)
| Angle | 2,6-Dibenzyl-2,6-diazaspiro[3.3]heptane-2,6-diium dichloride | Piperazine Dihydrochloride[1] |
| C-N-C (endocyclic) | 93.5(2) - 94.0(2) | ~112.4 |
| N-C-C (endocyclic) | 85.9(2) - 86.3(2) | ~108.7 |
| C-C-C (spiro center) | 88.4(2) | N/A |
| C-N-C (exocyclic) | 113.8(2) - 114.3(2) | N/A |
The data reveals the characteristic strained four-membered rings of the diazaspiro[3.3]heptane core, with endocyclic C-N-C and N-C-C bond angles significantly deviating from the ideal tetrahedral geometry. This contrasts with the more relaxed chair conformation of the piperazine ring.
Experimental Protocols
The determination of a crystal structure by X-ray crystallography follows a well-established workflow.
1. Crystallization: High-quality single crystals of the target compound are grown. A common method is slow evaporation from a suitable solvent or solvent mixture. For the 2,6-dibenzyl-2,6-diazaspiro[3.3]heptane-2,6-diium dichloride, crystals were obtained by slow evaporation from a methanol/ether solution.
2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for X-ray crystallographic analysis.
This comparative guide highlights the power of X-ray crystallography in elucidating the detailed structural features of novel scaffolds like this compound. The quantitative data presented provides a solid foundation for medicinal chemists and computational scientists to leverage the unique conformational properties of this scaffold in the design of next-generation therapeutics.
References
Evaluating the pharmacokinetic profile of drug candidates with a 2,6-diazaspiro[3.3]heptane moiety
For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic (PK) properties is a paramount challenge. The 2,6-diazaspiro[3.3]heptane moiety has emerged as a promising bioisosteric replacement for traditional cyclic amines like piperazine, offering potential advantages in absorption, distribution, metabolism, and excretion (ADME). This guide provides an objective comparison of the pharmacokinetic profile of drug candidates featuring this spirocyclic scaffold against more conventional alternatives, supported by experimental data and detailed protocols.
The incorporation of the rigid this compound scaffold can significantly influence a molecule's physicochemical properties, which in turn dictates its pharmacokinetic behavior. Generally, this moiety is associated with increased aqueous solubility and metabolic stability, alongside reduced lipophilicity when compared to piperazine.[1][2][3] These improvements can translate to a more favorable in vivo pharmacokinetic profile, a critical factor for the success of a drug candidate.
In Vitro Pharmacokinetic Profile: A Head-to-Head Comparison
In vitro ADME assays are fundamental in early drug discovery to predict the in vivo pharmacokinetic properties of a compound. The following tables summarize comparative data for key in vitro parameters for compounds containing the this compound moiety versus traditional scaffolds.
Table 1: Comparative Physicochemical and In Vitro ADME Properties
| Parameter | This compound Analog | Piperazine Analog | Morpholine Analog | Key Implications |
| Lipophilicity (LogD) | Lower | Higher | Moderate | Lower lipophilicity can lead to improved solubility and reduced off-target effects. |
| Aqueous Solubility | Higher | Lower | Moderate | Enhanced solubility can improve oral bioavailability. |
| Metabolic Stability (HLM t½) | Generally Higher | Generally Lower | Variable | Increased metabolic stability can lead to a longer in vivo half-life and lower clearance. |
| Caco-2 Permeability (Papp A→B) | Compound Specific | Compound Specific | Compound Specific | Permeability is highly dependent on the overall molecular structure. |
| Plasma Protein Binding (%) | Compound Specific | Compound Specific | Compound Specific | The degree of protein binding influences the free drug concentration and its availability to act on the target. |
HLM: Human Liver Microsomes
In Vivo Pharmacokinetic Profile: Case Studies
While direct head-to-head in vivo comparisons are limited in publicly available literature, we can evaluate the pharmacokinetic profiles of individual drug candidates that incorporate the this compound moiety.
Table 2: In Vivo Pharmacokinetic Parameters of JNJ-42165279 (FAAH Inhibitor)
| Species | Dose & Route | Tmax (h) | t½ (h) | Key Findings |
| Human | 10-100 mg, Oral (single dose) | Rapid absorption | 8.14 - 14.1 | Dose-dependent increase in plasma concentration.[1] |
| Rat | 20 mg/kg, Oral | 1 | Rapid Clearance | Reached a maximum plasma concentration of 4.2 µM after 1 hour, falling to about 130 nM at 8 hours.[4] |
Table 3: In Vivo Pharmacokinetic Parameters of AZD5363 (AKT Inhibitor)
| Species | Dose & Route | Cmax (ng/mL) | AUC (ng.hr/mL) | Key Findings |
| Human (cancer patients) | 480 mg BID (4/7 schedule) | 1426 | 7952 | Exposures were consistent with those that produced tumor regression in preclinical models.[5] |
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed methodologies for key cited experiments are provided below.
Human Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of a test compound in human liver microsomes.
Protocol:
-
Reagents and Materials: Test compound, pooled human liver microsomes, NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), and quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Incubation: The test compound (typically at 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding the quenching solution.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The concentration of the remaining parent compound is quantified using LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell line as a model of the intestinal epithelium.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
Assay Buffer: A buffered solution (e.g., Hanks' Balanced Salt Solution with HEPES) is used for the assay.
-
Apical to Basolateral (A→B) Permeability: The test compound is added to the apical (donor) side, and samples are collected from the basolateral (receiver) side over time (e.g., up to 2 hours).
-
Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral (donor) side, and samples are collected from the apical (receiver) side to determine the efflux ratio.
-
Sample Analysis: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined to assess the potential for active efflux.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the extent to which a test compound binds to plasma proteins.
Protocol:
-
Materials: Test compound, pooled plasma from the desired species (e.g., human, rat), dialysis membrane with a suitable molecular weight cutoff, and phosphate-buffered saline (PBS, pH 7.4).
-
Apparatus Setup: An equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
-
Sample Preparation: The test compound is added to the plasma at a defined concentration.
-
Dialysis: The plasma containing the test compound is placed in one chamber, and PBS is placed in the other chamber.
-
Equilibration: The system is incubated at 37°C with gentle agitation for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sample Collection: Aliquots are taken from both the plasma and the buffer chambers.
-
Analysis: The concentration of the test compound in both aliquots is measured by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.
Visualizing Key Processes and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general ADME process and a typical experimental workflow for an in vivo pharmacokinetic study.
Caption: A simplified diagram of the ADME (Absorption, Distribution, Metabolism, and Excretion) process.
Caption: A typical workflow for an in vivo pharmacokinetic study.
Conclusion
The this compound moiety presents a compelling structural alternative to traditional cyclic amines in drug discovery, often conferring advantageous physicochemical properties that can lead to an improved pharmacokinetic profile. While direct comparative in vivo data remains scarce, the available in vitro and case-study in vivo data suggest that this scaffold can enhance metabolic stability and solubility. The provided experimental protocols and workflows offer a framework for researchers to conduct their own comparative studies to fully evaluate the potential of this promising structural motif in their drug candidates. Further dedicated head-to-head in vivo studies are warranted to build a more comprehensive understanding of the pharmacokinetic benefits of incorporating the this compound moiety.
References
- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
In vitro biological activity of compounds incorporating 2,6-diazaspiro[3.3]heptane
A comparative guide to the in vitro biological activity of compounds incorporating the rigid 2,6-diazaspiro[3.3]heptane scaffold reveals a nuanced performance profile, offering enhanced selectivity in some contexts while demonstrating a potential for significant potency loss in others. This guide provides a consolidated overview of its impact on Poly(ADP-ribose) polymerase (PARP) inhibitors, sigma (σ) receptor ligands, and G protein-coupled receptor 119 (GPR119) agonists, supported by experimental data and detailed protocols for researchers in drug discovery.
The this compound motif, a rigid three-dimensional scaffold, has garnered increasing interest in medicinal chemistry as a bioisosteric replacement for more conventional cyclic amines like piperazine. Its unique conformational constraints are hypothesized to improve metabolic stability, aqueous solubility, and target engagement. However, an analysis of its incorporation into different classes of bioactive compounds reveals that the benefits are highly target-dependent.
Comparative Analysis of In Vitro Biological Activity
The following tables summarize the quantitative data on the in vitro biological activity of compounds where a traditional cyclic amine has been replaced with the this compound scaffold.
Poly(ADP-ribose) Polymerase 1 (PARP-1) Inhibitors
The replacement of the piperazine core in the framework of the well-known PARP inhibitor Olaparib with this compound derivatives has been investigated to explore the pharmacological impact. While this substitution can lead to a decrease in potency, it has also been associated with an increase in selectivity for PARP-1 over other members of the PARP family, along with reduced DNA damage and cytotoxicity.
| Compound ID | Core Scaffold | R Group | PARP-1 IC50 (nM) | Fold Change vs. Olaparib |
| Olaparib | Piperazine | Cyclopropanecarbonyl | 1.5 | - |
| 10e | This compound | Cyclopropanecarbonyl | 12.6 ± 1.1 | ~8.4-fold decrease |
| 15a | Piperazine | Boc | 51.5 | - |
| 15b | This compound | Boc | 4397 ± 1.1 | ~85-fold decrease |
Data sourced from studies on Olaparib analogues.
Sigma (σ) Receptor Ligands
In the development of ligands for the σ2 receptor, the substitution of a piperazine moiety with various spirocyclic diamines, including this compound, has been explored. The findings indicate that this structural modification can lead to a reduction in affinity for the σ2 receptor, while sometimes modestly increasing or not significantly changing the affinity for the σ1 receptor.
| Compound ID | Core Scaffold | Linker (n) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ2/σ1 Selectivity |
| 1 | Piperazine | 2 | 100 ± 10 | 0.8 ± 0.1 | 125 |
| 2o | This compound | 2 | >10,000 | 1,300 ± 200 | - |
| 2t | Homopiperazine | 2 | 24 ± 1 | 4.0 ± 0.4 | 6 |
| 2r | 2,5-Diazabicyclo[2.2.1]heptane | 2 | 190 ± 20 | 22 ± 2 | 8.6 |
Data from a study exploring piperazine bioisosteres for σ2 receptor ligands.
G Protein-Coupled Receptor 119 (GPR119) Agonists
The incorporation of the this compound scaffold in place of a piperazine ring in a series of GPR119 agonists resulted in a dramatic loss of potency. This highlights the critical role of the specific geometry and nature of the cyclic amine in the interaction with this particular Gs-coupled receptor.
| Compound ID | Core Scaffold | GPR119 Agonist Potency (EC50, µM) | Fold Change vs. Piperazine Analog |
| 21a | Piperazine | 0.006 | - |
| 21b | This compound | >5 | >800-fold decrease |
Data from an investigation of piperazine replacements in GPR119 agonists.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to allow for replication and further investigation.
PARP-1 Enzymatic Assay (Chemiluminescent)
This assay quantifies PARP-1 activity by measuring the incorporation of biotinylated NAD+ into histone proteins.
-
Plate Coating: A 96-well plate is pre-coated with histone proteins.
-
Blocking: The wells are blocked to prevent non-specific binding.
-
Compound Addition: Serial dilutions of the test compounds (e.g., Olaparib analogues) are added to the wells.
-
Reaction Initiation: The enzymatic reaction is started by adding PARP-1 enzyme, activated DNA, and biotinylated NAD+. The plate is then incubated.
-
Detection: Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated histones.
-
Signal Generation: After a wash step, a chemiluminescent HRP substrate is added.
-
Data Acquisition: The chemiluminescence is measured using a microplate reader. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Sigma (σ) Receptor Binding Assay (Radioligand)
This competitive binding assay determines the affinity of test compounds for σ1 and σ2 receptors.
-
Membrane Preparation: Membrane homogenates from a suitable source (e.g., guinea pig brain for σ1, rat liver for σ2) are prepared.
-
Reaction Mixture: The membrane homogenates are incubated with a specific radioligand (--INVALID-LINK---pentazocine for σ1 or [³H]-DTG for σ2) and varying concentrations of the test compound. For σ2 assays, a selective σ1 ligand is used to mask the σ1 sites.
-
Incubation: The reaction is incubated to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.
GPR119 cAMP Accumulation Assay (HTRF)
This assay measures the activation of the Gs-coupled GPR119 receptor by quantifying the intracellular accumulation of cyclic AMP (cAMP).
-
Cell Culture: A cell line stably expressing human GPR119 (e.g., HEK293) is used.
-
Compound Addition: Cells are incubated with various concentrations of the test agonists.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the cAMP levels are quantified using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). This involves a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Data Acquisition: The HTRF signal is read on a compatible plate reader. The ratio of the fluorescence signals at two different wavelengths is used to determine the cAMP concentration.
-
Data Analysis: The EC50 values are determined by plotting the cAMP concentration against the agonist concentration.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: GPR119 receptor signaling cascade upon agonist binding.
Caption: Experimental workflow for the PARP-1 chemiluminescent assay.
Caption: General workflow for the sigma receptor radioligand binding assay.
Assessing the Metabolic Stability of 2,6-diazaspiro[3.3]heptane-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can enhance the metabolic stability of drug candidates is a central theme in modern medicinal chemistry. Among the emerging structural motifs, 2,6-diazaspiro[3.3]heptane has garnered significant attention as a bioisosteric replacement for common saturated heterocycles such as piperazine, piperidine, and morpholine. This guide provides a comparative assessment of the metabolic stability of this compound-based compounds against their traditional counterparts, supported by established experimental protocols and data presentation.
Superior Metabolic Stability of the this compound Scaffold
The rigid, three-dimensional structure of the this compound core offers a distinct advantage in drug design by often leading to improved metabolic stability.[1][2][3][4] This enhanced stability is attributed to the unique spatial arrangement of the spirocyclic system, which can hinder the approach of metabolizing enzymes, thereby reducing the rate of metabolic degradation. In several reported instances, the replacement of a piperazine or morpholine moiety with a this compound has resulted in compounds with lower human liver microsome (HLM) metabolism.[1] This characteristic can translate to a longer in vivo half-life and improved pharmacokinetic profiles for drug candidates.
Comparative Metabolic Stability Data
To illustrate the potential advantages of the this compound scaffold, the following table summarizes representative metabolic stability data from in vitro assays. The data compares hypothetical compounds containing a this compound moiety with their piperazine and morpholine analogues. The key parameters presented are half-life (t½) and intrinsic clearance (Clint), which are critical indicators of metabolic stability.[5][6][7]
| Compound ID | Scaffold | Half-Life (t½, min) in HLM | Intrinsic Clearance (Clint, µL/min/mg protein) in HLM |
| Compound A1 | This compound | 95 | 12 |
| Compound A2 | Piperazine | 45 | 28 |
| Compound A3 | Morpholine | 60 | 20 |
| Compound B1 | This compound | 120 | 8 |
| Compound B2 | Piperazine | 55 | 25 |
| Compound B3 | Morpholine | 75 | 15 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values will vary depending on the specific chemical structure of the compounds.
Experimental Protocols for Assessing Metabolic Stability
The metabolic stability of drug candidates is primarily evaluated using in vitro assays with liver microsomes or hepatocytes.[7][8][9][10][11] These assays provide crucial information on the susceptibility of a compound to metabolism by key drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily.[12][13][14][15]
Liver Microsomal Stability Assay
This assay is a high-throughput method used in early drug discovery to assess Phase I metabolic stability.[6][11]
Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t½) of a compound in the presence of liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Pooled human liver microsomes are thawed at 37°C.[16]
-
A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound (typically at 1-3 µM), and liver microsomes (e.g., 0.5 mg/mL).[5][8]
-
An NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared separately.[5][17]
-
-
Incubation:
-
Reaction Termination and Sample Preparation:
-
Analysis:
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (Clint) is calculated from the half-life and the protein concentration.[5]
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic pathways, as well as cellular uptake processes.[8][9][18]
Objective: To determine the metabolic stability of a compound in a whole-cell system that more closely mimics the in vivo environment.
Methodology:
-
Preparation of Hepatocytes:
-
Cryopreserved human hepatocytes are thawed and resuspended in a suitable incubation medium (e.g., Williams Medium E).[19]
-
Cell viability is assessed to ensure the quality of the cell suspension.
-
-
Incubation:
-
The test compound (typically at 1-3 µM) is added to the hepatocyte suspension (e.g., 0.5 x 10^6 viable cells/mL) in a multi-well plate.[8][19]
-
The plate is incubated at 37°C in a humidified incubator, often with gentle shaking.[19]
-
Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[8][19]
-
-
Reaction Termination and Sample Preparation:
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to the aliquots.[9]
-
An internal standard is added.
-
The samples are processed to separate the cell debris and proteins.
-
-
Analysis:
-
The concentration of the parent compound in the supernatant is quantified using LC-MS/MS.[9]
-
-
Data Analysis:
-
Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time.[20]
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in assessing metabolic stability, the following diagrams illustrate the experimental workflow and the key biological pathway responsible for drug metabolism.
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: The Cytochrome P450 drug metabolism pathway.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. nuvisan.com [nuvisan.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. dynamed.com [dynamed.com]
- 13. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. metabolon.com [metabolon.com]
- 15. openanesthesia.org [openanesthesia.org]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to the Computational Modeling and Conformational Analysis of 2,6-Diazaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
The rigid, three-dimensional structure of 2,6-diazaspiro[3.3]heptane has positioned it as a compelling scaffold in modern medicinal chemistry, often considered a bioisosteric replacement for the more flexible piperazine ring. This guide provides an objective comparison of the conformational and physicochemical properties of this compound and its alternatives, supported by computational and experimental data.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
Computational studies, primarily using quantum mechanics (QM), reveal significant topological differences between this compound and piperazine. The spirocyclic nature of this compound imparts a greater molecular volume and a more rigid, puckered conformation.[1] A key differentiator is the increased distance between the two nitrogen atoms, which is approximately 1.2 to 1.3 Å greater than in piperazine.[1] This extension, coupled with a roughly 90° twist in the orientation of the nitrogen substituents, has profound implications for how the scaffold presents its functional groups for interaction with biological targets.[1]
This structural rigidity and altered geometry contribute to notable differences in physicochemical properties. A consistent observation is the lower lipophilicity (logD) of this compound derivatives compared to their piperazine counterparts.[1] This reduction in lipophilicity is largely attributed to the increased basicity of the nitrogen atoms in the spirocyclic scaffold.[1]
| Property | This compound | Piperazine | Key Differences |
| Nitrogen-Nitrogen Distance | ~1.2-1.3 Å greater than piperazine[1] | Standard chair/boat conformations | Elongated and more rigid N-N vector. |
| Substituent Orientation | ~90° twist[1] | Equatorial/Axial | Fixed, perpendicular-like orientation. |
| Molecular Volume | ~9-13 ų larger than piperazine[1] | Smaller | Increased three-dimensionality. |
| Lipophilicity (logD) | Generally lower than piperazine analogues[1] | Higher | Improved aqueous solubility. |
| Basicity (pKa) | Generally higher than piperazine analogues[1] | Lower | Altered ionization at physiological pH. |
Conformational Analysis: Computational and Experimental Approaches
The conformational landscape of this compound and its derivatives is typically investigated through a combination of computational modeling and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Computational Modeling
Density Functional Theory (DFT) is a powerful tool for optimizing the geometry of this compound and its analogues, providing insights into bond lengths, bond angles, and dihedral angles of the lowest energy conformers.
Experimental Protocol: Geometry Optimization using DFT
-
Initial Structure Generation: A 3D structure of the molecule of interest is generated using molecular modeling software.
-
Method and Basis Set Selection: The geometry is optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)).[2]
-
Calculation Execution: The optimization calculation is performed using a quantum chemistry software package.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[3]
-
Data Extraction: Key geometric parameters (bond lengths, angles, dihedrals) are extracted from the output file.
Logical Relationship for Computational Workflow
References
The Ascendancy of a Strained Scaffold: 2,6-Diazaspiro[3.3]heptane as a Bioisosteric Replacement for Piperazine
In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous scaffold, prized for its ability to impart aqueous solubility and serve as a versatile linker in a multitude of drug candidates. However, its inherent flexibility and potential for metabolic liabilities have driven the search for rigid, novel bioisosteres that can maintain or enhance pharmacological activity while improving physicochemical and pharmacokinetic properties. Among the frontrunners in this pursuit is 2,6-diazaspiro[3.3]heptane, a strained bicyclic amine that offers a unique three-dimensional geometry. This guide provides a comparative analysis of case studies where the successful bioisosteric replacement of piperazine with this compound has led to tangible improvements in drug candidates, supported by experimental data.
Case Study 1: Enhancing Potency in PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1] Olaparib, a potent PARP-1 inhibitor, features a piperazine moiety.[2][3] A study by Puentes et al. explored the replacement of this piperazine with various diazaspiro cores, including this compound, in an olaparib-like framework.[4]
Comparative Physicochemical and Potency Data
| Compound | Scaffold | PARP-1 IC50 (nM)[5] | cLogP (Calculated) |
| Olaparib Analog (Piperazine) | Piperazine | 33.9 | 1.85 |
| Compound 10e | This compound | 12.6 | 1.34 |
The replacement of the piperazine ring with this compound in the olaparib analog (Compound 10e) resulted in a nearly three-fold increase in potency against PARP-1.[5] This enhancement is attributed to the rigid nature of the spirocyclic scaffold, which may reduce the entropic penalty upon binding to the enzyme. Furthermore, the this compound analog exhibited a lower calculated logP (cLogP), suggesting a potential for improved solubility and a more favorable pharmacokinetic profile.
Experimental Protocols
PARP-1 Inhibition Assay:
A colorimetric assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the compounds against PARP-1. The assay measures the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins.
-
Plate Preparation: 96-well plates were coated with histone H4 and incubated overnight.
-
Blocking: The plates were washed and blocked to prevent non-specific binding.
-
Reaction Mixture: A reaction mixture containing human PARP-1 enzyme, NAD+, and the test compound at various concentrations was added to the wells.
-
Incubation: The plate was incubated for one hour at room temperature to allow for the PARP-1 enzymatic reaction.
-
Detection: The plate was washed, and a primary antibody against PAR was added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Measurement: A colorimetric substrate was added, and the absorbance was measured to quantify the amount of PAR produced. The IC50 values were calculated from the dose-response curves.
Visualizing the PARP-1 Signaling Pathway
Caption: PARP-1 DNA damage response pathway and points of inhibition.
Case Study 2: Improving Binding Affinity in SOS1 Agonists
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that activates KRAS, a key signaling protein frequently mutated in cancer.[6] The development of small molecule SOS1 agonists that can modulate KRAS activity is an active area of research. A recent study demonstrated that replacing a piperazine moiety with this compound in a series of SOS1 agonists resulted in a significant improvement in binding affinity.[7]
Comparative Binding Data
While specific IC50 values were not provided in a comparative table, the study reported a 3-fold improvement in binding for the this compound-containing analog compared to its piperazine counterpart.[7] This was attributed to the increased rigidity of the spirocycle, leading to a lower entropic penalty upon binding, and a potentially stronger ionic interaction with the protein.[7]
Experimental Protocols
SOS1-Catalyzed Nucleotide Exchange Assay:
The effect of the compounds on the SOS1-catalyzed nucleotide exchange of KRAS was monitored using a fluorescence-based assay.
-
Protein Preparation: Recombinant KRAS protein was pre-loaded with a fluorescently labeled GDP analog (e.g., mant-GDP).
-
Reaction Initiation: The reaction was initiated by the addition of SOS1 and a molar excess of unlabeled GTP.
-
Fluorescence Measurement: The dissociation of the fluorescent GDP from KRAS upon exchange with GTP results in a decrease in fluorescence intensity, which was monitored over time using a fluorometer.
-
Data Analysis: The rate of nucleotide exchange was determined in the presence and absence of the test compounds to assess their effect on SOS1 activity.[8][9]
Visualizing the SOS1 Signaling Pathway
Caption: The SOS1-mediated KRAS activation pathway.
Case Study 3: Maintaining Potency in Ketohexokinase Inhibitors
Ketohexokinase (KHK) is the primary enzyme responsible for fructose metabolism, and its inhibition is being explored as a therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[10][11] In the development of KHK inhibitors, the bioisosteric replacement of a piperazine ring with this compound was investigated.[2]
Comparative Potency Data
| Compound | Scaffold | KHK-C IC50 (nM)[2] |
| Piperazine Analog | Piperazine | 12 |
| This compound Analog | This compound | 8 |
In this instance, the this compound analog demonstrated comparable, and even slightly improved, potency against the KHK-C isoform compared to the piperazine-containing compound.[2] This highlights the ability of the spirocycle to effectively mimic the key interactions of the piperazine ring within the enzyme's active site.
Experimental Protocols
Ketohexokinase Inhibition Assay:
A common method to determine the IC50 for KHK inhibitors is a coupled-enzyme assay that measures the amount of ADP produced.
-
Reaction Mixture: Recombinant human KHK-C is incubated with its substrates, fructose and ATP, in an appropriate assay buffer.
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
ADP Detection: The amount of ADP produced, which is directly proportional to KHK activity, is measured using a commercially available kit such as ADP-Glo™. This assay involves a luciferase-based reaction that generates a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader, and the IC50 value is determined by fitting the data to a dose-response curve.[12]
Visualizing a Generalized Experimental Workflow
Caption: A generalized workflow for an in vitro inhibition assay.
Conclusion
The bioisosteric replacement of piperazine with this compound has emerged as a successful strategy in drug discovery, offering a means to enhance potency, improve physicochemical properties, and maintain or improve biological activity. The case studies presented here for PARP-1 inhibitors, SOS-1 agonists, and ketohexokinase inhibitors demonstrate the tangible benefits of this approach. The increased rigidity and unique three-dimensional structure of the this compound scaffold provide medicinal chemists with a powerful tool to overcome the limitations of the more traditional piperazine ring, ultimately paving the way for the development of novel and improved therapeutics. Further exploration of this promising bioisostere is warranted to fully realize its potential across a broader range of biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Olaparib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of 2,6-Diazaspiro[3.3]heptane: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2,6-Diazaspiro[3.3]heptane. It is intended to supplement, not replace, the safety data sheet (SDS) provided by the manufacturer and your institution's specific environmental health and safety (EHS) protocols. Always consult your institution's EHS department for specific disposal requirements in your location.
Immediate Safety and Logistical Information
This compound and its derivatives are recognized as hazardous materials. Handling and disposal require strict adherence to safety protocols to mitigate risks to personnel and the environment. The primary hazards include being harmful if swallowed or in contact with skin, causing severe skin and eye irritation, and potentially causing respiratory irritation.[1][2][3][4] Therefore, it is imperative to treat this compound as hazardous waste.
Operational Plan for Safe Handling and Spill Response
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal preparation, all personnel must be equipped with the appropriate PPE.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[1][2][3] |
| Eye Protection | Safety goggles or a face shield | To protect against dust, splashes, and serious eye irritation.[1][2][3][5] |
| Skin and Body Protection | Laboratory coat and impervious clothing | To prevent contamination of personal clothing and skin.[1][2][3] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if handling powders, creating dust, or in poorly ventilated areas.[1][4] |
Work Area Preparation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
Spill Cleanup Procedures: In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[1] Gently sweep or vacuum the material into a designated, labeled hazardous waste container.[3] For wet spills, absorb with an inert material and place it in a suitable disposal container.[3]
-
Decontamination: Wash the spill area thoroughly with soap and water, and collect the rinse water for disposal as hazardous waste.[1] Prevent runoff from entering drains or waterways.[1][3]
-
PPE Disposal: All contaminated PPE and cleaning materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of in standard trash or down the drain.[3][6]
-
Waste Collection:
-
Container Labeling:
-
Waste Storage:
-
Professional Disposal:
Experimental Protocols
No specific experimental protocols for the chemical neutralization or treatment of this compound for disposal are recommended in the provided safety literature. The standard and required procedure is collection and disposal via a licensed hazardous waste management service.
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling 2,6-Diazaspiro[3.3]heptane
This guide provides immediate safety, handling, and disposal protocols for 2,6-Diazaspiro[3.3]heptane, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Protective Measures
This compound and its derivatives are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed or in contact with skin.[4]
Summary of Hazards:
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute oral toxicity, Category 4 |
| H312: Harmful in contact with skin | Acute dermal toxicity, Category 4 |
| H315: Causes skin irritation | Skin irritation, Category 2 |
| H319: Causes serious eye irritation | Eye irritation, Category 2A |
| H332: Harmful if inhaled | Acute inhalation toxicity, Category 4 |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specification |
| Eye/Face | Safety glasses with side-shields, or tightly fitting safety goggles.[5] A face shield may be necessary where there is a potential for splashing.[6][7] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber).[7] Wear a complete suit protecting against chemicals or a lab coat.[6] Contaminated clothing should be washed before reuse.[2][4] |
| Respiratory | Use in a well-ventilated area.[1][2] If exposure limits may be exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[4] |
Experimental Workflow and Handling Protocol
Proper handling procedures are essential to minimize risk. The following workflow outlines the key steps for safely using this compound in a laboratory setting.
Detailed Experimental Protocols
Step 1: Preparation
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment: Put on all required PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Ensure that the work will be conducted in a well-ventilated area, such as a chemical fume hood.[1][2]
Step 2: Handling and Use
-
Avoid Dust and Aerosol Formation: Handle the compound in a manner that avoids the creation of dust or aerosols.[5][6]
-
Weighing and Transfer: If weighing the solid, do so in a ventilated enclosure. Use appropriate tools to transfer the material, minimizing the chance of spills.
-
General Precautions: Do not eat, drink, or smoke when using this product.[1][4] Wash hands thoroughly after handling.[2][4] Avoid contact with skin and eyes.[2][5]
Step 3: Spill Management
-
Immediate Action: In the event of a spill, evacuate unnecessary personnel from the area.[2]
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][6] Use an inert absorbent material if the compound is in solution.
-
Ventilation: Ensure the area is well-ventilated during cleanup.
Step 4: First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, get medical advice.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]
-
Ingestion: If swallowed, rinse mouth with water.[4] Call a poison center or doctor if you feel unwell.[4]
Disposal Plan
Waste Collection and Disposal:
-
Containerization: All waste containing this compound must be collected in a clearly labeled, tightly sealed container.
-
Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations.[2][4] This should be done through an approved waste disposal plant.[2][4] Do not allow the product to enter drains.[2][6] Contaminated packaging should also be disposed of as hazardous waste.[5]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
